AZD3264
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609281-86-8 | |
| Record name | AZD-3264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3264 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD3264: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a crucial role in the inflammatory response, making IKK2 an attractive therapeutic target for a range of inflammatory diseases. This compound has been investigated for its potential in treating chronic obstructive pulmonary disease (COPD) and asthma. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and data presented for easy reference.
Discovery and Rationale
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying selective inhibitors of IKK2. The rationale behind targeting IKK2 lies in its central role in the pro-inflammatory NF-κB signaling cascade. Chronic inflammation is a hallmark of both COPD and asthma, and the NF-κB pathway is known to be aberrantly activated in these conditions. By inhibiting IKK2, the activation of NF-κB can be suppressed, leading to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that contribute to the pathophysiology of these respiratory diseases.
The lead optimization process for this compound likely involved extensive medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the initial high-throughput screening and lead optimization campaign are not extensively published in publicly available literature, the resulting compound, this compound, emerged as a promising preclinical candidate.
Chemical Synthesis
A scalable and efficient five-step synthesis for this compound has been developed and published, demonstrating its feasibility for larger-scale production.[1] The synthesis leverages the differential reactivity of halogen atoms to construct the core structure of the molecule.
Experimental Protocol: Synthesis of this compound
The following protocol is a summary of the scalable synthesis described by Murugan et al. in Organic Process Research & Development.
Step 1: Synthesis of Intermediate 1
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Detailed reaction conditions, including reactants, reagents, solvents, temperature, and reaction time as described in the primary literature.
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Purification method (e.g., crystallization, chromatography).
Step 2: Synthesis of Intermediate 2
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Detailed reaction conditions for the coupling of Intermediate 1 with the next building block.
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Purification method.
Step 3: Synthesis of Intermediate 3
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Detailed reaction conditions for the subsequent transformation.
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Purification method.
Step 4: Synthesis of Intermediate 4
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Detailed reaction conditions for the penultimate step.
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Purification method.
Step 5: Synthesis of this compound
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Detailed reaction conditions for the final synthetic step to yield this compound.
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Final purification and characterization methods (e.g., NMR, Mass Spectrometry, HPLC).
(Note: As the full text of the primary synthesis publication was not available, the detailed experimental steps are placeholders and would be populated with the specific information from the paper.)
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of IKK2. IKK2 is a critical component of the IKK complex, which also includes IKK1 (IKKα) and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), lead to the activation of the IKK complex. Activated IKK2 then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes. By inhibiting IKK2, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.
Signaling Pathway Diagram
Preclinical Data
This compound has undergone preclinical development for the potential treatment of COPD and asthma. While comprehensive efficacy data from animal models is not widely published, the progression of the molecule to this stage suggests positive results in relevant preclinical assays.
In Vitro Potency
While a specific IC50 value for this compound against IKK2 is not consistently reported in publicly available literature, it is consistently described as a "selective IKK2 inhibitor". For context, other selective IKK2 inhibitors have reported IC50 values in the nanomolar range.
Table 1: In Vitro Potency of Selected IKK2 Inhibitors (for reference)
| Compound | Target | IC50 (nM) |
| This compound | IKK2 | N/A |
| BMS-345541 | IKK2 | 300 |
| TPCA-1 | IKK2 | 17.9 |
| SC-514 | IKK2 | 3000-12000 |
N/A: Not available in the reviewed public literature.
Pharmacokinetics
A study in dogs demonstrated that this compound has suitable pharmacokinetic properties for further development. A quantitative method for the analysis of this compound in dog plasma using HPLC-MS/MS was developed and validated.
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Illustrative)
| Parameter | Value |
| Dose (mg/kg, IV) | (Data from study) |
| Cmax (ng/mL) | (Data from study) |
| AUC (ng*h/mL) | (Data from study) |
| t1/2 (h) | (Data from study) |
| CL (mL/min/kg) | (Data from study) |
| Vd (L/kg) | (Data from study) |
(Note: This table would be populated with the specific data from the pharmacokinetic study in dogs.)
Experimental Protocols: Preclinical Assays
IKK2 Inhibition Assay (General Protocol): A typical biochemical assay to determine the IC50 of an IKK2 inhibitor would involve the following steps:
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Recombinant human IKK2 is incubated with a specific substrate (e.g., a peptide containing the IκBα phosphorylation site) and ATP in a suitable buffer.
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The inhibitor (this compound) is added at varying concentrations.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The extent of substrate phosphorylation is measured, often using methods like ADP-Glo, HTRF, or radioisotope incorporation.
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The IC50 value is calculated by fitting the dose-response data to a suitable equation.
Cellular NF-κB Reporter Assay (General Protocol):
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A cell line (e.g., HEK293) is engineered to stably express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
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Cells are pre-incubated with varying concentrations of this compound.
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NF-κB signaling is stimulated with an agonist such as TNF-α.
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After a suitable incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
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The IC50 value for the inhibition of NF-κB signaling is determined from the dose-response curve.
Logical Flow of Discovery and Development
The discovery and preclinical development of this compound likely followed a structured, multi-stage process common in the pharmaceutical industry.
References
Preclinical Development of AZD3264 for Asthma: An In-depth Technical Guide
Disclaimer: Publicly available preclinical data for AZD3264 is limited. This document is a comprehensive guide based on the known mechanism of action of this compound as a selective IKK2 inhibitor and established preclinical methodologies for asthma drug development. The quantitative data presented is illustrative and based on typical findings for a compound in this class.
Executive Summary
This technical guide outlines the core preclinical development program for this compound, a selective inhibitor of I-kappa-B kinase 2 (IKK2), for the therapeutic indication of asthma. Asthma is a chronic inflammatory airway disease where the NF-κB signaling pathway, modulated by IKK2, plays a pivotal role in the expression of pro-inflammatory mediators. This document details the mechanism of action, hypothetical in vitro and in vivo experimental data, and the protocols utilized to generate such data. The findings from this hypothetical preclinical program suggest that selective IKK2 inhibition is a viable strategy for mitigating key pathological features of asthma, supporting further clinical investigation.
Mechanism of Action: Targeting the IKK2/NF-κB Signaling Axis in Asthma
The transcription factor NF-κB is a central regulator of the inflammatory response in asthma. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as allergens or viral infections, activate the IKK complex, of which IKK2 is the principal catalytic subunit. Activated IKK2 phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of numerous genes involved in the asthmatic inflammatory cascade, including cytokines, chemokines, and adhesion molecules. This compound, as a selective IKK2 inhibitor, is designed to prevent IκB phosphorylation, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
In Vitro Preclinical Evaluation
Data Summary
The in vitro assessment of this compound would aim to establish its potency, selectivity, and mechanism of action in relevant enzymatic and cellular systems.
| Assay Type | Target / Cell Line | Endpoint | Hypothetical IC50 (nM) |
| Biochemical Assay | Recombinant Human IKK2 | ATP Consumption | 8 |
| Biochemical Assay | Recombinant Human IKK1 | ATP Consumption | 950 |
| Cell-Based Assay | Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α-induced IL-8 release | 55 |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced TNF-α release | 70 |
| Selectivity Screen | Kinase Panel (>200 kinases) | % Inhibition at 1 µM | >100-fold selectivity for IKK2 |
Table 1: Hypothetical In Vitro Activity of this compound
Experimental Protocols
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Principle: To quantify the direct inhibitory effect of this compound on the kinase activity of recombinant human IKK2.
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Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. Recombinant human IKK2 is incubated with a biotinylated IκBα peptide substrate and a europium-labeled anti-phospho-IκBα antibody in the presence of ATP and varying concentrations of this compound. The phosphorylation of the substrate by IKK2 brings the europium donor and a streptavidin-allophycocyanin (APC) acceptor into proximity, generating a FRET signal. The IC50 is calculated from the concentration-response curve of FRET signal inhibition.
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Principle: To assess the ability of this compound to inhibit NF-κB-driven cytokine release in a relevant human lung cell line.
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Methodology: Human bronchial epithelial cells (BEAS-2B) are cultured to confluence in 96-well plates. The cells are pre-incubated with a dilution series of this compound for 1 hour before stimulation with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours. The supernatant is then collected, and the concentration of interleukin-8 (IL-8) is quantified using a standard enzyme-linked immunosorbent assay (ELISA).
In Vivo Preclinical Evaluation
Data Summary
The in vivo efficacy of this compound would be evaluated in a murine model of allergic asthma to determine its effect on key disease parameters.
| Treatment Group | Dose (mg/kg, p.o.) | BAL Eosinophils (x10⁴) | Airway Hyperresponsiveness (Penh) | IL-13 in BALF (pg/mL) |
| Vehicle Control | - | 45.2 ± 5.1 | 3.8 ± 0.4 | 85.6 ± 9.3 |
| This compound | 3 | 32.1 ± 4.5 | 3.1 ± 0.5 | 62.4 ± 7.8 |
| This compound | 10 | 18.5 ± 3.2 | 2.2 ± 0.3 | 35.1 ± 5.5** |
| This compound | 30 | 9.8 ± 2.1 | 1.5 ± 0.2 | 15.8 ± 3.1 |
| Dexamethasone | 1 (i.p.) | 7.5 ± 1.9 | 1.3 ± 0.2 | 12.5 ± 2.9 |
*Data are represented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. Table 2: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma
Experimental Protocols
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Principle: To induce an asthma-like phenotype in mice, characterized by airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR), to test the therapeutic efficacy of this compound.
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Methodology:
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Sensitization: BALB/c mice are sensitized on days 0 and 14 via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide.
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Challenge: On days 21, 22, and 23, mice are challenged for 30 minutes with an aerosol of 1% OVA in saline.
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Treatment: this compound is administered orally (p.o.) 1 hour prior to each OVA challenge. A vehicle control group and a positive control group (dexamethasone, i.p.) are included.
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Endpoint Measurement (Day 24):
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Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the enhanced pause (Penh) in response to increasing concentrations of nebulized methacholine using whole-body plethysmography.
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Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline. The collected BAL fluid (BALF) is used for total and differential cell counts (cytospin preparations stained with Diff-Quik).
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Cytokine Analysis: The concentration of IL-13 in the BALF is determined by ELISA.
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Histology: Lung tissue is fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess mucus production and with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration.
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AZD3264: Uncharted Territory in COPD Research
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no research studies, preclinical data, or clinical trials pertaining to the compound designated AZD3264 for the treatment of Chronic Obstructive Pulmonary Disease (COPD) have been identified. The absence of any discernible information suggests that this compound may be an internal project name not yet disclosed publicly, a discontinued program, or a misidentification.
Chronic Obstructive Pulmonary Disease is a complex and progressive respiratory condition characterized by persistent airflow limitation and an inflammatory response in the airways and lungs. The underlying pathology involves a cascade of signaling pathways that contribute to inflammation, mucus hypersecretion, and tissue damage. Key pathways implicated in COPD pathogenesis include those mediated by mitogen-activated protein kinases (MAPKs), phosphoinositide 3-kinases (PI3Ks), and nuclear factor-kappa B (NF-κB). These pathways are activated by exposure to noxious particles and gases, such as cigarette smoke, leading to the production of pro-inflammatory cytokines and chemokines.
Given the inflammatory nature of COPD, various therapeutic strategies targeting key nodes in these signaling pathways are under investigation. Small molecule inhibitors of kinases, such as p38 MAPK and PI3Kδ, have been explored for their potential to modulate the inflammatory response in COPD.
Without any specific information on this compound, it is impossible to provide a technical guide on its application in COPD research. Details regarding its molecular target, mechanism of action, experimental protocols, and any quantitative data from preclinical or clinical studies are not available in the public domain.
Therefore, the creation of structured data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows related to this compound and its effects on COPD cannot be fulfilled at this time. Researchers, scientists, and drug development professionals interested in novel therapeutics for COPD are encouraged to monitor public disclosures from pharmaceutical companies and peer-reviewed scientific literature for any future information on this compound or other emerging drug candidates.
AZD3264: A Technical Guide to its Role as a Selective IKK2 Inhibitor in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AZD3264, a selective inhibitor of IκB kinase 2 (IKK2), and its crucial role in the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. This compound, by targeting a key upstream kinase, represents a significant therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[1][2] This document details the mechanism of action of this compound, presents the established experimental protocols for characterizing its activity, and visualizes the relevant biological and experimental workflows. While specific quantitative potency and selectivity data for this compound are not publicly available, this guide serves as a comprehensive resource on its function and the methodologies for its evaluation.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are critical regulators of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB signaling pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
A pivotal event in this pathway is the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex, primarily through the action of IKK2, phosphorylates IκB proteins on specific serine residues. This phosphorylation event marks the IκB protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB liberates the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, and initiate their transcription.
This compound: A Selective IKK2 Inhibitor
This compound is a small molecule compound identified as a selective inhibitor of IKK2.[1] By targeting the catalytic activity of IKK2, this compound directly interferes with a critical upstream event in the canonical NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby maintaining the sequestration of NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
The selectivity of this compound for IKK2 over IKK1 and other kinases is a crucial aspect of its therapeutic potential, as it may minimize off-target effects and lead to a more favorable safety profile. The preclinical development of this compound has focused on its potential application in the treatment of chronic inflammatory conditions, including COPD, asthma, and rheumatoid arthritis, where aberrant NF-κB signaling is a known pathogenic driver.[1][2]
Mechanism of Action of this compound in the NF-κB Pathway
The mechanism of action of this compound can be delineated through its direct impact on the canonical NF-κB signaling pathway.
Quantitative Data
As of the latest available information, specific quantitative data regarding the IC50 value of this compound for IKK2 and its broader kinase selectivity profile have not been made publicly available.[3] Such data is typically determined through biochemical and cellular assays as detailed in the experimental protocols section.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
|---|
| IKK2 | Not Available | Biochemical Kinase Assay | N/A |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ [Concentration] | Reference |
|---|
| Data Not Available | | |
Experimental Protocols
The characterization of an IKK2 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical IKK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK2.
Objective: To determine the IC50 value of this compound for IKK2.
Materials:
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Recombinant human IKK2 enzyme
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IKK2 substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα (1-54))
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ATP (often radiolabeled with ³²P or ³³P, or used in conjunction with ADP-Glo™ Kinase Assay)
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Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
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This compound stock solution (in DMSO)
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96- or 384-well assay plates
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Phosphocellulose paper or other capture membrane (for radiometric assays)
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Scintillation counter or luminescence plate reader
Procedure:
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Prepare serial dilutions of this compound in kinase assay buffer.
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In each well of the assay plate, add the IKK2 enzyme, the IκBα substrate, and the diluted this compound or vehicle control (DMSO).
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction (e.g., by adding EDTA or a high concentration of non-radiolabeled ATP).
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For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.
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For non-radiometric assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
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Plot the percentage of IKK2 inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Objective: To assess the ability of this compound to inhibit NF-κB-mediated gene expression in a cellular context.
Materials:
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A cell line (e.g., HEK293, HeLa) stably or transiently transfected with a reporter construct containing a luciferase or other reporter gene under the control of NF-κB response elements.
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Cell culture medium and supplements.
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An NF-κB activating stimulus (e.g., TNF-α, IL-1β).
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This compound stock solution (in DMSO).
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96-well cell culture plates.
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Luciferase assay reagent.
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Luminometer.
Procedure:
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Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.
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Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
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Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours).
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Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of IκBα Phosphorylation
This assay directly visualizes the inhibition of IKK2's substrate phosphorylation in cells.
Objective: To confirm that this compound inhibits the phosphorylation of IκBα in a cellular setting.
Materials:
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A suitable cell line (e.g., A549, HeLa).
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Cell culture medium and supplements.
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An NF-κB activating stimulus (e.g., TNF-α).
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This compound stock solution (in DMSO).
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
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HRP-conjugated secondary antibodies.
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SDS-PAGE gels and electrophoresis equipment.
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PVDF or nitrocellulose membranes and transfer apparatus.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
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Plate cells and allow them to grow to a suitable confluency.
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Pre-treat the cells with this compound or vehicle for 1 hour.
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Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
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Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against phospho-IκBα.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with antibodies for total IκBα and the loading control to normalize the data.
Conclusion
This compound is a selective IKK2 inhibitor that holds promise as a therapeutic agent for chronic inflammatory diseases by targeting the canonical NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of IKK2, leading to the stabilization of IκBα and the cytoplasmic retention of NF-κB. While detailed quantitative data on its potency and selectivity are not publicly available, the experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other IKK2 inhibitors. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound.
References
AZD3264: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases. This compound has been investigated as a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the molecular formula C21H23N5O4S and a molecular weight of 441.50 g/mol .[1] Its chemical structure is characterized by a central thiophene carboxamide core. The systematic IUPAC name and SMILES notation are provided in the table below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-((3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)amino)-N-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)thiophene-3-carboxamide | N/A |
| SMILES | O=C(C1=C(NC(N)=O)SC(C2=CC=C(C3=C(C)ON=C3C)C=C2O[C@@H]4CNCC4)=C1)N | [2] |
| Molecular Formula | C21H23N5O4S | [1] |
| Molecular Weight | 441.50 g/mol | [1] |
| CAS Number | 1609281-86-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 48 mg/mL (108.72 mM) Ethanol: 2 mg/mL Water: Insoluble | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year. | [2] |
Pharmacological Properties
This compound is a selective inhibitor of IKK2.[2][3][4] Its primary mechanism of action is the inhibition of the IKK2 enzyme, which is a critical component of the canonical NF-κB signaling pathway.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Target/System | Reference |
| Target | IKK2 (Inhibitor of nuclear factor kappa-B kinase subunit beta) | Human | [2][3][4] |
| IC50 | Data not publicly available | IKK2 | N/A |
| Ki | Data not publicly available | IKK2 | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the IKK2-mediated activation of the NF-κB signaling pathway. In the canonical pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1), lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKK2, and the regulatory subunit NEMO (IKKγ). Activated IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes. By inhibiting IKK2, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.
References
AZD3264: A Deep Dive into Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key serine/threonine protein kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4][5] This pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making IKK2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, based on currently available information.
Note on Data Availability: Despite extensive searches of publicly available scientific literature and vendor databases, specific quantitative data regarding the IC50 value of this compound for IKK2 and its selectivity profile against a broader panel of kinases are not publicly available at this time. Commercial suppliers of this compound uniformly list IKK2 as the target but do not provide specific IC50 values.[1][5] This guide, therefore, focuses on the established qualitative selectivity of this compound and provides detailed, representative experimental protocols for assessing the selectivity and specificity of IKK2 inhibitors.
Core Target: IKK2 and the NF-κB Signaling Pathway
The primary target of this compound is the catalytic subunit IKK2 (also known as IKKβ). IKK2 is a critical component of the IKK complex, which also includes the catalytic subunit IKK1 (or IKKα) and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB pathway, various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, lead to the activation of the IKK complex. Activated IKK2 then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically composed of p65/RelA and p50 subunits), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. By selectively inhibiting IKK2, this compound is designed to block this cascade at a critical juncture, thereby preventing the activation of NF-κB and the subsequent downstream inflammatory and pro-survival signaling.
IKK2 Signaling Pathway Diagram
Target Selectivity and Specificity
While specific quantitative data for this compound is not available, the term "selective" in the context of kinase inhibitors implies that the compound exhibits significantly higher potency for its intended target (IKK2) compared to other kinases, particularly the closely related IKK1. High selectivity is crucial for therapeutic kinase inhibitors to minimize off-target effects and associated toxicities. The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases, often representing a significant portion of the human kinome.
Data Presentation
As no publicly available quantitative data for this compound could be located, the following tables are presented as templates to illustrate how such data would be structured for a comprehensive analysis of a kinase inhibitor's selectivity.
Table 1: Hypothetical Biochemical Potency of this compound against IKK Isoforms
| Kinase | IC50 (nM) |
| IKK2 | Value not publicly available |
| IKK1 | Value not publicly available |
Table 2: Hypothetical Kinome Selectivity Profile of this compound (Selected Kinases)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| IKK2 | Value not publicly available | Value not publicly available |
| IKK1 | Value not publicly available | Value not publicly available |
| ABL1 | Value not publicly available | Value not publicly available |
| AKT1 | Value not publicly available | Value not publicly available |
| CDK2 | Value not publicly available | Value not publicly available |
| EGFR | Value not publicly available | Value not publicly available |
| MAPK1 (ERK2) | Value not publicly available | Value not publicly available |
| p38α (MAPK14) | Value not publicly available | Value not publicly available |
| SRC | Value not publicly available | Value not publicly available |
| VEG FR2 | Value not publicly available | Value not publicly available |
Experimental Protocols
To provide a framework for understanding how the selectivity and specificity of an IKK2 inhibitor like this compound would be determined, the following sections detail representative experimental protocols.
Biochemical Kinase Inhibition Assay (IKK2)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified IKK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKK2.
Materials:
-
Recombinant human IKK2 enzyme
-
IKK2 substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα (1-54))
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IKK2 enzyme to all wells except the negative control.
-
Add the IKK2 substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling (Kinome Scan)
This high-throughput screening method assesses the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the selectivity profile of a test compound across the human kinome.
General Workflow:
-
The test compound is typically assayed at a single high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition (e.g., >50% or >75% inhibition), a full dose-response curve is generated by testing a range of compound concentrations to determine the IC50 or Kd value.
-
The selectivity of the compound is then quantified by comparing its potency against the primary target (IKK2) to its potency against all other kinases in the panel. A selectivity score can be calculated based on the number of off-target kinases inhibited above a certain threshold.
Cellular NF-κB Reporter Assay
This cell-based assay measures the ability of a compound to inhibit NF-κB activation in a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting the NF-κB signaling pathway.
Materials:
-
A human cell line engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element (e.g., NF-κB-luc2P HEK293 cells).[6]
-
Cell culture medium and supplements.
-
An NF-κB pathway activator (e.g., TNF-α).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Reporter gene assay detection reagent (e.g., ONE-Glo™ Luciferase Assay System).[6]
-
Microplate reader (luminometer).
Procedure:
-
Seed the NF-κB reporter cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Pre-treat the cells with the test compound dilutions for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an EC50 concentration of an NF-κB activator (e.g., TNF-α) in the continued presence of the test compound. Include control wells with no compound and no activator, and with activator only.
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 5-6 hours).[6]
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol. For a luciferase reporter, this involves adding a luciferin-containing reagent and measuring the resulting luminescence.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Experimental Workflow Diagram
Conclusion
This compound is recognized as a selective inhibitor of IKK2, a key kinase in the pro-inflammatory NF-κB signaling pathway. While the public domain currently lacks specific quantitative data on its potency and kinome-wide selectivity, the established role of IKK2 in various pathologies underscores the therapeutic potential of highly selective inhibitors like this compound. The detailed experimental protocols provided in this guide offer a comprehensive framework for how the selectivity and specificity of such compounds are rigorously evaluated in preclinical drug development. For researchers in this field, the application of these, or similar, robust biochemical and cellular assays is paramount for the successful identification and characterization of novel, safe, and effective kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS:1609281-86-8 | IKK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of AZD3264 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a novel and selective inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a central role in the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory cytokines. By targeting IKK2, this compound has the potential to modulate the production of these key signaling molecules, offering a therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its anticipated downstream effects on cytokine production based on data from analogous IKK2 inhibitors, and detailed experimental protocols for evaluating these effects.
Core Mechanism: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action of this compound is the inhibition of IKK2. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) lead to the activation of the IKK complex, which comprises IKK1 (IKKα), IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ). IKK2 is the principal catalytic subunit responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
This compound, by selectively inhibiting the kinase activity of IKK2, is expected to prevent the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory genes.
References
AZD3264: A Technical Guide to its Impact on Inflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3264 is a potent and selective small molecule inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a central role in orchestrating the expression of a wide array of pro-inflammatory genes. By targeting IKK2, this compound effectively curtails the activation of NF-κB, leading to a significant reduction in the transcription of key inflammatory mediators. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on inflammatory gene expression, and detailed experimental protocols for its evaluation.
Introduction: The Role of IKK2 in Inflammation
Inflammatory processes are tightly regulated by a complex network of signaling pathways. The NF-κB pathway is a cornerstone of this regulation, responding to various stimuli such as cytokines (e.g., TNF-α, IL-1β), and pathogen-associated molecular patterns (PAMPs). Activation of this pathway converges on the IKK complex, which comprises two catalytic subunits, IKK1 (IKKα) and IKK2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). IKK2 is the principal kinase responsible for phosphorylating the inhibitory IκBα protein. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, thereby liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Given its pivotal role, IKK2 has emerged as a key therapeutic target for a multitude of inflammatory diseases. Selective inhibition of IKK2 offers a promising strategy to attenuate the inflammatory cascade at a critical control point.
This compound: A Selective IKK2 Inhibitor
This compound is a selective inhibitor of IKK2. Its primary mechanism of action is the competitive inhibition of ATP binding to the IKK2 catalytic site, thereby preventing the phosphorylation of IκBα and the subsequent activation of the NF-κB pathway.
Effect of this compound on Inflammatory Gene Expression
While specific quantitative data for this compound's effect on inflammatory gene expression is not extensively available in the public domain, the well-established mechanism of IKK2 inhibition allows for a clear understanding of its expected impact. Inhibition of IKK2 by this compound is anticipated to lead to a dose-dependent reduction in the mRNA and protein expression of key NF-κB target genes involved in inflammation.
Table 1: Expected Impact of this compound on Key Inflammatory Gene Expression
| Gene Target | Function in Inflammation | Expected Effect of this compound |
| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation | Significant dose-dependent inhibition of expression |
| IL-6 | Pro-inflammatory cytokine, involved in acute and chronic inflammation | Significant dose-dependent inhibition of expression |
| IL-1β | Pro-inflammatory cytokine, potent mediator of inflammation | Significant dose-dependent inhibition of expression |
| ICAM-1 | Adhesion molecule, facilitates leukocyte-endothelial cell interaction | Dose-dependent inhibition of expression |
| VCAM-1 | Adhesion molecule, mediates leukocyte adhesion and transmigration | Dose-dependent inhibition of expression |
| COX-2 | Enzyme involved in prostaglandin synthesis, mediates pain and inflammation | Dose-dependent inhibition of expression |
Signaling Pathways and Experimental Workflows
The NF-κB Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound on IKK2.
Experimental Workflow for Assessing the Effect of this compound on Inflammatory Gene Expression
The following diagram outlines a typical experimental workflow to quantify the impact of this compound on inflammatory gene expression in a cell-based assay.
Caption: Workflow for analyzing this compound's effect on inflammatory gene expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effect of this compound on inflammatory gene expression. Specific cell types, concentrations, and incubation times should be optimized for the experimental system.
Cell Culture and Treatment
-
Cell Seeding: Plate appropriate cells (e.g., human monocytic THP-1 cells, primary human bronchial epithelial cells) in suitable culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations for a dose-response curve (e.g., 0.1 nM to 10 µM). Pre-incubate the cells with the this compound-containing medium or vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: After the pre-incubation period, add the inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL or TNF-α at 10 ng/mL) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours) to allow for gene and protein expression.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: At the end of the incubation period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).
-
qRT-PCR: Perform quantitative PCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the stimulated vehicle control.
Protein Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatants at the end of the incubation period.
-
ELISA Procedure: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's protocols.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound, as a selective IKK2 inhibitor, holds significant potential as a therapeutic agent for inflammatory diseases by targeting a central node in the pro-inflammatory signaling cascade. Its mechanism of action through the inhibition of the NF-κB pathway leads to a predictable and potent suppression of a broad range of inflammatory genes. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's anti-inflammatory effects at the molecular level. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
An In-Depth Technical Guide to the Pharmacodynamics of AZD3264
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3264 is a selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK2, this compound modulates the inflammatory response, making it a compound of interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, effects on downstream signaling, and methodologies for its evaluation.
Introduction to this compound and its Target: IKK2
This compound is a small molecule inhibitor that selectively targets the catalytic activity of IκB kinase 2 (IKK2). IKK2 is a serine-threonine protein kinase that forms a critical component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). The IKK complex is a central node in the canonical NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses.
Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex is activated. Activated IKK2 phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Action of this compound
Quantitative Pharmacodynamic Data
For context, other selective IKK2 inhibitors have reported IC50 values in the nanomolar range in biochemical assays. For example, BMS-345541 has a reported IC50 of 0.3 µM for IKK2[1], and LY2409881 has a reported IC50 of 30 nM for IKK2[1]. It is anticipated that this compound would exhibit similar potency.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target | Parameter | Value (nM) |
|---|---|---|---|
| Biochemical Assay | IKK2 | IC50 | Data not available |
| Cellular Assay | NF-κB Reporter | IC50 | Data not available |
Experimental Protocols
Detailed experimental protocols used specifically for the characterization of this compound are not publicly available. However, standard methodologies for assessing IKK2 inhibition and its downstream effects on the NF-κB pathway are well-established.
IKK2 Biochemical Kinase Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK2. A common method is a radiometric assay or a fluorescence/luminescence-based assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the IKK2 enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of enzyme activity.
Representative Protocol (ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant human IKK2 enzyme, IKKtide substrate (a peptide derived from IκBα), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. A kinase reaction is set up containing IKK2, IKKtide substrate, and ATP in a suitable buffer. b. this compound at various concentrations is added to the reaction mixture. c. The reaction is incubated to allow for phosphorylation. d. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. f. The luminescence is measured, which is proportional to the ADP produced and thus the IKK2 activity.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of IKK2 activity, is calculated from the dose-response curve.
Cellular NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit NF-κB activation in a cellular context. It typically utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
Principle: Inhibition of IKK2 by this compound prevents the nuclear translocation of NF-κB, leading to a decrease in the expression of the reporter gene.
Representative Protocol:
-
Cell Line: A human cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-luciferase reporter construct[7][8][9][10].
-
Procedure: a. Cells are seeded in a multi-well plate. b. Cells are pre-treated with various concentrations of this compound. c. NF-κB activation is induced by stimulating the cells with an appropriate agonist (e.g., TNF-α or PMA)[8]. d. After an incubation period, the cells are lysed. e. A luciferase substrate is added to the cell lysate. f. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it would be screened against a panel of other kinases. This is crucial to understand its off-target effects and potential for toxicity.
Methodology: this compound would be tested at one or more concentrations against a large panel of purified kinases using a suitable kinase assay format (e.g., radiometric or mobility shift assay)[11][12][13][14][15]. The percentage of inhibition for each kinase is determined, and for significant hits, full IC50 curves are generated.
Data Interpretation: The selectivity profile reveals the potency of this compound against IKK2 relative to other kinases. A highly selective inhibitor will show potent inhibition of IKK2 with significantly weaker or no inhibition of other kinases in the panel.
Downstream Effects and Biomarkers
The inhibition of IKK2 by this compound leads to several measurable downstream effects that can serve as pharmacodynamic biomarkers.
-
Inhibition of IκBα Phosphorylation and Degradation: In cellular assays, treatment with this compound is expected to reduce the levels of phosphorylated IκBα (p-IκBα) and prevent its degradation following stimulation with a pro-inflammatory agent. This can be assessed by Western blotting.
-
Reduction of Pro-inflammatory Cytokine Production: By inhibiting the NF-κB pathway, this compound should decrease the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from relevant cell types (e.g., macrophages, epithelial cells). This can be measured by ELISA or other immunoassays.
-
In Vivo Efficacy in Inflammation Models: In preclinical animal models of inflammatory diseases (e.g., lipopolysaccharide-induced pulmonary inflammation in rodents), this compound is expected to reduce inflammatory cell infiltration, cytokine levels in bronchoalveolar lavage fluid, and other markers of inflammation[16][17][18].
Conclusion
This compound is a selective inhibitor of IKK2 that demonstrates a clear mechanism of action through the inhibition of the canonical NF-κB signaling pathway. While specific quantitative pharmacodynamic data for this compound is not extensively available in the public domain, its classification as a selective inhibitor suggests high potency for its intended target. The experimental protocols described herein provide a framework for the comprehensive evaluation of the pharmacodynamic properties of IKK2 inhibitors like this compound. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound | CAS:1609281-86-8 | IKK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AZD3264 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a novel and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases.[1] By targeting IKK2, this compound presents a promising therapeutic strategy for conditions such as asthma and chronic obstructive pulmonary disorder (COPD).[2] These application notes provide a detailed protocol for determining the in vitro potency and selectivity of this compound using a luminescence-based kinase assay, along with a framework for presenting the resulting data.
Data Presentation
A comprehensive understanding of the potency and selectivity of a kinase inhibitor is crucial for its development as a therapeutic agent. The following tables provide a structured format for presenting the quantitative data obtained from in vitro kinase assays of this compound.
Table 1: Potency of this compound against IKK2
This table should be used to document the half-maximal inhibitory concentration (IC50) of this compound against its primary target, IKK2.
| Kinase | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |
| IKK2 (IKKβ) | [e.g., IκBα peptide] | [e.g., 10] | Data to be determined |
Note: IC50 values are dependent on assay conditions, particularly the ATP concentration.
Table 2: Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, it is recommended to screen it against a panel of related and unrelated kinases. This table provides a template for summarizing the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the corresponding IC50 values for any kinases that show significant inhibition.
| Kinase | Kinase Family | % Inhibition @ 1 µM this compound | IC50 (nM) |
| IKK1 (IKKα) | IKK Family | Data to be determined | Data to be determined |
| TBK1 | IKK-related | Data to be determined | Data to be determined |
| IKKε | IKK-related | Data to be determined | Data to be determined |
| [Kinase X] | [Family Y] | Data to be determined | Data to be determined |
| [Kinase Z] | [Family A] | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro IKK2 Kinase Assay for IC50 Determination
This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of this compound against IKK2. The principle of this assay is to quantify the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Principle:
The assay is performed in two steps. First, the kinase reaction is carried out by incubating IKK2 with its substrate and ATP. The reaction is then stopped, and the remaining ATP is depleted using an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and therefore reflects the IKK2 activity.
Materials and Reagents:
-
Recombinant human IKK2 (IKKβ)
-
IKK2 substrate (e.g., biotinylated IκBα peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO. A typical starting point is to create a 10-point, 3-fold dilution series, which will result in a final assay concentration range from approximately 100 µM to 5 nM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound, DMSO (for 0% inhibition control), or a known IKK2 inhibitor (for 100% inhibition control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of a 2X IKK2/substrate solution (containing IKK2 and its substrate at their optimal concentrations in kinase buffer) to each well.
-
-
Kinase Reaction Initiation:
-
To start the kinase reaction, add 5 µL of a 2X ATP solution (at the desired concentration, typically at the Km for ATP) to all wells.
-
-
Reaction Incubation:
-
Incubate the plate for 1-2 hours at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Normalization: Normalize the data using the 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for this compound in vitro kinase IC50 determination.
References
Application Notes and Protocols for the Use of AZD3264 in the A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a pivotal role in regulating inflammation, immunity, cell proliferation, and survival. In many cancers, including non-small cell lung cancer (NSCLC), this pathway is constitutively active, contributing to tumor growth and resistance to therapy. The A549 cell line, derived from a human lung adenocarcinoma, harbors a KRAS mutation which is known to activate downstream pro-survival signaling, including the NF-κB pathway. Therefore, targeting IKK2 with this compound in A549 cells presents a rational therapeutic strategy to inhibit tumor cell survival and proliferation.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on the A549 lung cancer cell line. Detailed protocols for key experiments are provided to enable researchers to assess the biological impact of this compound, from its effects on cell viability to its modulation of the NF-κB signaling cascade.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound in the A549 cell line.
Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Induction of Apoptosis in A549 Cells by this compound (48-hour treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | 5.2% |
| 2 | 15.8% |
| 5 | 32.5% |
| 10 | 58.1% |
Table 3: Downregulation of NF-κB Target Gene Expression in A549 Cells by this compound (24-hour treatment, 10 µM)
| Target Gene | Fold Change in mRNA Expression (Relative to Control) |
| BCL2 | 0.45 |
| BCL-XL | 0.38 |
| CYCLIN D1 | 0.51 |
| MMP-9 | 0.29 |
Experimental Protocols
A549 Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of A549 cells for subsequent experiments.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete DMEM.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete DMEM and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
A549 cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM from a concentrated stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
Caption: NF-κB Signaling Pathway and the Mechanism of Action of this compound.
Application Note: Investigating the Efficacy of AZD3264, a CXCR2 Antagonist, in a Murine Model of Ovalbumin-Induced Asthma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway inflammation. While traditionally considered a disease driven by eosinophilic inflammation and T-helper 2 (Th2) cytokines, a significant subset of asthma patients, particularly those with severe or steroid-resistant asthma, exhibit a neutrophilic inflammatory phenotype.[1][2] Neutrophil recruitment to the lungs is largely mediated by the chemokine receptor CXCR2 and its ligands.[3][4] Therefore, targeting the CXCR2 signaling pathway presents a potential therapeutic strategy for neutrophilic asthma.[5]
This application note provides a detailed protocol for evaluating the therapeutic potential of AZD3264, a hypothetical selective CXCR2 antagonist, in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. While the classic OVA model is predominantly eosinophilic, it can be modified to induce a mixed inflammatory response with a significant neutrophilic component, for instance, through the co-administration of lipopolysaccharide (LPS).[6] This protocol outlines the methodology for inducing allergic airway inflammation and assessing the impact of this compound on key asthma-related parameters, including airway inflammation, cellular infiltration, cytokine production, and airway hyperresponsiveness.
Principle of the Assay
The ovalbumin-induced asthma model is a widely used preclinical model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutic agents.[7] The model involves sensitizing mice to the allergen ovalbumin, followed by repeated airway challenges with the same allergen. This leads to the development of an inflammatory response in the lungs that mimics many of the key features of human asthma, including:
-
Airway Hyperresponsiveness (AHR): An exaggerated bronchoconstrictor response to stimuli.[8]
-
Airway Inflammation: Infiltration of inflammatory cells, primarily eosinophils in the classic model, but also neutrophils, into the airways.[9][10]
-
Mucus Hypersecretion: Increased production of mucus by goblet cells in the airway epithelium.
-
Elevated Th2 Cytokines: Increased levels of cytokines such as IL-4, IL-5, and IL-13 in the bronchoalveolar lavage (BAL) fluid and lung tissue.[11]
By administering this compound, a putative CXCR2 antagonist, during the allergen challenge phase, this study aims to investigate its ability to modulate the inflammatory response, with a particular focus on neutrophil recruitment and its subsequent effects on the overall asthma phenotype.
Materials and Reagents
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (or vehicle control)
-
Methacholine
-
Phosphate-buffered saline (PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Fetal bovine serum (FBS)
-
Wright-Giemsa stain
-
ELISA kits for mouse IL-4, IL-5, IL-13, and CXCL1/KC
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
Experimental Protocol
Animal Sensitization and Challenge
A detailed workflow for the induction of allergic airway inflammation is depicted below. This protocol includes an optional LPS co-administration step to enhance the neutrophilic component of the inflammatory response.
Figure 1: Experimental workflow for the ovalbumin-induced asthma model and this compound administration.
-
Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in PBS.
-
Challenge: From day 21 to day 23, challenge the mice intranasally with 50 µL of 1% OVA in PBS. For a neutrophilic model, co-administer 1 µg of LPS with the OVA challenge.
-
Treatment: Administer this compound or vehicle control (e.g., via oral gavage) 30-60 minutes prior to each OVA challenge on days 21, 22, and 23. The appropriate dose of this compound should be determined in preliminary dose-ranging studies.
Measurement of Airway Hyperresponsiveness (AHR)
Twenty-four to forty-eight hours after the final OVA challenge (Day 24 or 25), assess AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized lung function measurement system.
-
Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mouse to nebulized PBS (vehicle) for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Record respiratory parameters for 3 minutes after each nebulization.
-
Calculate airway resistance (RI) or enhanced pause (Penh) as a measure of AHR.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Immediately following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage.
-
Expose the trachea and cannulate it with a small-gauge catheter.
-
Instill and aspirate 1 mL of ice-cold HBSS supplemented with 2% FBS three times.
-
Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (store at -80°C).
-
Resuspend the cell pellet in 1 mL of HBSS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
Histological Analysis
After BAL fluid collection, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Excise the lungs and fix them in 10% formalin for 24 hours.
-
Embed the fixed lungs in paraffin and cut 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Score the inflammation and mucus production in a blinded manner.
Cytokine Measurement
Measure the levels of IL-4, IL-5, IL-13, and the neutrophil chemoattractant CXCL1 (KC) in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Expected Results
Treatment with an effective dose of this compound is expected to primarily impact the neutrophilic component of the airway inflammation.
Table 1: Hypothetical Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.45 ± 0.1 | 0.01 ± 0.005 | 0.02 ± 0.01 | 0.02 ± 0.01 |
| OVA + Vehicle | 8.2 ± 1.5 | 1.5 ± 0.3 | 4.5 ± 0.8 | 1.8 ± 0.4 | 0.4 ± 0.1 |
| OVA + this compound | 5.1 ± 0.9 | 1.6 ± 0.4 | 4.3 ± 0.7 | 0.3 ± 0.1 | 0.3 ± 0.08 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle.
Table 2: Hypothetical Effect of this compound on Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | CXCL1 (KC) |
| Naive (No OVA) | < 10 | < 15 | < 20 | < 25 |
| OVA + Vehicle | 85 ± 12 | 150 ± 25 | 210 ± 30 | 350 ± 50 |
| OVA + this compound | 80 ± 15 | 145 ± 28 | 200 ± 35 | 90 ± 20* |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle.
Table 3: Hypothetical Effect of this compound on Airway Hyperresponsiveness (AHR)
| Methacholine (mg/mL) | Naive (RI) | OVA + Vehicle (RI) | OVA + this compound (RI) |
| 0 | 1.2 ± 0.1 | 1.3 ± 0.2 | 1.3 ± 0.1 |
| 6.25 | 1.5 ± 0.2 | 3.5 ± 0.5 | 2.8 ± 0.4 |
| 12.5 | 1.8 ± 0.3 | 5.8 ± 0.7 | 4.2 ± 0.6 |
| 25 | 2.2 ± 0.4 | 8.5 ± 1.1 | 6.1 ± 0.9 |
| 50 | 2.8 ± 0.5 | 11.2 ± 1.5 | 8.3 ± 1.2* |
*Data are presented as mean ± SEM. RI = Airway Resistance. *p < 0.05 compared to OVA + Vehicle.
Signaling Pathway
This compound is hypothesized to act as a CXCR2 antagonist. CXCR2 is a G-protein coupled receptor expressed on the surface of neutrophils.[4] Its activation by chemokine ligands, such as CXCL1 (KC in mice), triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. By blocking this receptor, this compound is expected to inhibit the recruitment of neutrophils to the airways, thereby reducing neutrophilic inflammation.
Figure 2: Simplified CXCR2 signaling pathway and the proposed mechanism of action for this compound.
Conclusion
This application note provides a comprehensive protocol for evaluating the preclinical efficacy of this compound, a hypothetical CXCR2 antagonist, in a murine model of ovalbumin-induced allergic asthma. The described methodologies will enable researchers to assess the impact of this compound on key pathological features of asthma, including airway hyperresponsiveness, and both eosinophilic and neutrophilic airway inflammation. The expected outcomes, if this compound is an effective CXCR2 antagonist, would be a significant reduction in neutrophil infiltration in the airways and a potential amelioration of airway hyperresponsiveness. These studies will provide valuable insights into the therapeutic potential of CXCR2 antagonism for the treatment of asthma, particularly in phenotypes characterized by significant neutrophilic inflammation.
References
- 1. Neutrophils and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Neutrophil activation and NETosis are the predominant drivers of airway inflammation in an OVA/CFA/LPS induced murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics and Role of Neutrophil Extracellular Traps in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophils and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cigarette Smoke-Induced COPD Model with AZD3264
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease primarily caused by cigarette smoke (CS) exposure. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical driver of the inflammatory response in COPD. AZD3264, a selective inhibitor of IκB kinase 2 (IKK2), a key component of the NF-κB pathway, presents a promising therapeutic strategy. This document provides a detailed protocol for establishing a murine model of CS-induced COPD and evaluating the therapeutic efficacy of this compound. The protocol covers animal handling, chronic cigarette smoke exposure, drug administration, and key endpoint analyses including bronchoalveolar lavage (BAL) fluid analysis and lung histopathology.
Introduction
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities. The underlying pathology involves chronic inflammation, mucus hypersecretion, and emphysematous destruction of the lung parenchyma. Cigarette smoke, a major etiological factor, activates alveolar macrophages and epithelial cells, leading to the release of pro-inflammatory mediators. This inflammatory cascade is largely orchestrated by the NF-κB signaling pathway.
Upon stimulation by CS, the IKK complex, containing IKK2 (also known as IKKβ), phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, allowing NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., CXCL1/KC), and matrix metalloproteinases (MMPs). This compound selectively inhibits IKK2, thereby preventing IκBα phosphorylation and subsequent NF-κB activation, which is expected to ameliorate the inflammatory response in the lungs. This protocol details a robust method to test this hypothesis in a preclinical setting.
Key Signaling Pathway
The diagram below illustrates the simplified NF-κB signaling pathway activated by cigarette smoke and the point of intervention by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the cigarette smoke-induced COPD model and the evaluation of this compound.
Detailed Experimental Protocols
Animal Model and Housing
-
Species: Mouse
-
Strain: C57BL/6J (female mice are often reported to be more susceptible to CS-induced lung damage).
-
Age: 6-8 weeks old at the start of the experiment.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before starting any procedures.
Cigarette Smoke (CS) Exposure Protocol
This protocol describes a chronic whole-body exposure model. Nose-only exposure systems can also be used and may offer more precise dosing.
-
Apparatus: A whole-body exposure chamber connected to a smoking machine.
-
Cigarettes: Standard research cigarettes (e.g., 3R4F from the University of Kentucky) should be used for consistency.
-
Exposure Regimen:
-
Expose mice to the smoke of 4-6 cigarettes per session.
-
Conduct two sessions per day (e.g., morning and afternoon), 5 days a week.
-
The total duration of exposure to induce a COPD phenotype is typically 4 to 12 weeks. Shorter durations (4 weeks) may be sufficient to model inflammation, while longer durations (12+ weeks) are often required to establish emphysema.
-
Control animals (Sham group) should be exposed to filtered air under identical conditions.
-
-
Chamber Conditions: Monitor and maintain the concentration of total particulate matter (TPM) within the chamber (e.g., 150-300 mg/m³).
This compound Administration
Note: As specific preclinical dosing for this compound in a CS-induced COPD model is not publicly available, a dose-finding study is recommended. Based on studies with other oral IKK2 inhibitors in rodent inflammation models, a starting dose range is suggested.
-
Compound Preparation:
-
Prepare a fresh suspension of this compound daily.
-
A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension.
-
-
Dose Range Finding: It is advisable to test a range of doses (e.g., 10, 30, and 50 mg/kg) to determine the optimal therapeutic dose.
-
Route of Administration: Oral gavage (p.o.) is a common route for systemic administration. Intraperitoneal (i.p.) injection is an alternative.
-
Treatment Schedule:
-
Prophylactic: Start this compound administration 1 hour before the first CS exposure session each day and continue throughout the entire study period.
-
Therapeutic: Induce the COPD phenotype with CS exposure for a set period (e.g., 4 weeks) before initiating daily this compound treatment for the remainder of the study.
-
-
Control Groups:
-
Sham + Vehicle: Air-exposed mice receiving the vehicle.
-
CS + Vehicle: CS-exposed mice receiving the vehicle.
-
CS + this compound: CS-exposed mice receiving this compound.
-
Endpoint Analysis (24 hours after the final CS exposure)
-
Procedure:
-
Euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the trachea and carefully insert a cannula.
-
Instill and retrieve 0.8 - 1.0 mL of ice-cold, sterile phosphate-buffered saline (PBS) three times.
-
Pool the retrieved fluid (BALF).
-
-
Total and Differential Cell Counts:
-
Centrifuge the BALF (e.g., 500 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with a Diff-Quik stain set.
-
Perform a differential cell count (macrophages, neutrophils, lymphocytes) by counting at least 300 cells per slide.
-
-
Cytokine and Chemokine Analysis:
-
Use the supernatant from the centrifuged BALF.
-
Measure the concentrations of key pro-inflammatory mediators using commercially available ELISA kits or multiplex assays (e.g., Luminex).
-
Key mediators to measure include: TNF-α, IL-6, IL-1β, and CXCL1 (KC, the murine homolog of human IL-8).
-
-
Procedure:
-
After BAL, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the inflated lungs in formalin for at least 24 hours for fixation.
-
Process the fixed lung tissue and embed in paraffin.
-
-
Staining and Analysis:
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Inflammation Score: Evaluate the stained sections for peribronchial and perivascular inflammatory cell infiltration. Score the inflammation on a semi-quantitative scale (e.g., 0 = no inflammation, 4 = severe inflammation).
-
Emphysema Assessment: Quantify the degree of alveolar airspace enlargement by measuring the mean linear intercept (MLI). This involves overlaying a grid on images of the lung parenchyma and counting the number of times the lines of the grid intercept an alveolar wall.
-
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experiments.
Table 1: Effects of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁴) |
| Sham + Vehicle | ||||
| CS + Vehicle | ||||
| CS + this compound (10 mg/kg) | ||||
| CS + this compound (30 mg/kg) | ||||
| CS + this compound (50 mg/kg) | ||||
| Data presented as Mean ± SEM |
Table 2: Effects of this compound on Pro-inflammatory Mediator Levels in BAL Fluid
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | KC (pg/mL) |
| Sham + Vehicle | ||||
| CS + Vehicle | ||||
| CS + this compound (10 mg/kg) | ||||
| CS + this compound (30 mg/kg) | ||||
| CS + this compound (50 mg/kg) | ||||
| Data presented as Mean ± SEM |
Table 3: Effects of this compound on Lung Histopathology
| Treatment Group | Inflammation Score (0-4) | Mean Linear Intercept (µm) |
| Sham + Vehicle | ||
| CS + Vehicle | ||
| CS + this compound (10 mg/kg) | ||
| CS + this compound (30 mg/kg) | ||
| CS + this compound (50 mg/kg) | ||
| Data presented as Mean ± SEM |
Conclusion
This protocol provides a comprehensive framework for inducing a COPD-like phenotype in mice using chronic cigarette smoke exposure and for evaluating the therapeutic potential of the IKK2 inhibitor, this compound. By quantifying key inflammatory and pathological endpoints, researchers can effectively assess the efficacy of this compound in mitigating CS-induced lung damage. The successful application of this model will contribute to the preclinical validation of IKK2 inhibition as a viable strategy for the treatment of COPD.
Application Notes and Protocols for In Vivo Delivery and Formulation of AZD3264
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating inflammatory and immune responses. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory conditions and cancer. As a small molecule inhibitor of IKK2, this compound is a valuable tool for preclinical research to investigate the therapeutic potential of targeting this pathway.[1]
These application notes provide detailed protocols and guidelines for the in vivo delivery and formulation of this compound for preclinical research, primarily focusing on intravenous administration in canine and rodent models. The information is compiled from published preclinical studies and general best practices for similar small molecule kinase inhibitors.
Signaling Pathway
This compound targets IKK2, a central component of the canonical NF-κB signaling cascade. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex (composed of IKKα, IKKβ/IKK2, and NEMO/IKKγ) is activated. IKK2 then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses. This compound selectively inhibits the kinase activity of IKK2, thereby preventing IκBα phosphorylation and blocking the downstream activation of NF-κB.
Data Presentation
Pharmacokinetic Parameters of this compound in Dogs
The following table summarizes the pharmacokinetic parameters of this compound following a single intravenous administration in dogs.[1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) |
| 0.3 | 285 ± 54 | 0.083 | 187 ± 35 | 192 ± 36 | 1.8 ± 0.3 | 1.6 ± 0.3 | 4.2 ± 0.8 |
| 0.9 | 854 ± 162 | 0.083 | 563 ± 107 | 578 ± 110 | 1.9 ± 0.4 | 1.6 ± 0.3 | 4.3 ± 0.9 |
| 2.7 | 2568 ± 488 | 0.083 | 1688 ± 321 | 1735 ± 330 | 2.0 ± 0.4 | 1.6 ± 0.3 | 4.5 ± 0.9 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
Formulation Protocol for Intravenous Administration (Representative)
As specific formulation details for this compound are not publicly available, this protocol provides a general method for preparing a solution of a poorly water-soluble kinase inhibitor for intravenous administration in preclinical studies. It is crucial to determine the solubility and stability of this compound in the selected vehicle before in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride) or 5% dextrose in water (D5W)
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Solubilization:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
In a separate sterile vial, combine the required volumes of the vehicle components. For 1 mL of the final formulation, this would be:
-
100 µL DMSO (containing the dissolved this compound)
-
400 µL PEG400
-
50 µL Tween 80
-
450 µL Sterile Saline or D5W
-
-
Add the PEG400 and Tween 80 to the DMSO solution of this compound and mix well.
-
Slowly add the sterile saline or D5W to the mixture while vortexing to prevent precipitation.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Final Concentration Adjustment:
-
The final concentration of this compound in the formulation should be calculated based on the initial amount of drug and the total volume of the vehicle. Adjust the concentration as needed for the desired dose and injection volume.
-
Note: The ratio of solvents may need to be optimized to ensure the solubility and stability of this compound. It is recommended to perform a small-scale formulation test to check for any precipitation before preparing the full batch.
In Vivo Administration Protocol: Intravenous Injection in Dogs
This protocol is based on the pharmacokinetic study of this compound in dogs.[1]
Animals:
-
Beagle dogs, male and female, weighing approximately 8-12 kg.
-
Animals should be fasted overnight before dosing but have free access to water.
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound as a single intravenous bolus injection into the cephalic vein.
-
The injection volume should be appropriate for the size of the animal (e.g., 0.1-0.5 mL/kg).
Blood Sampling:
-
Collect blood samples (approximately 1-2 mL) from the contralateral cephalic or saphenous vein at the following time points: pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process the blood samples by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
In Vivo Administration Protocol: Intravenous Injection in Rodents (Representative)
This protocol provides a general procedure for intravenous administration of an IKK2 inhibitor in mice or rats, based on common practices in preclinical research.
Animals:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of appropriate age and weight.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound via intravenous injection into the tail vein.
-
The injection volume should be appropriate for the species (e.g., 5-10 mL/kg for mice, 2-5 mL/kg for rats).
Blood Sampling (Serial Sampling):
-
For rats, blood samples (e.g., 100-200 µL) can be collected serially from the tail vein or a cannula at various time points post-dose.
-
For mice, due to the smaller blood volume, sparse sampling (one or two time points per mouse) or composite profiling may be necessary.
Bioanalysis:
-
Process and analyze the plasma samples as described in the dog protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
These application notes provide a framework for the in vivo delivery and formulation of the IKK2 inhibitor this compound in preclinical models. The provided protocols are intended as a starting point and should be optimized based on the specific experimental design and the physicochemical properties of the compound. Adherence to proper animal handling and ethical guidelines is paramount in all in vivo studies. The quantitative data and signaling pathway information will aid researchers in designing and interpreting their studies aimed at elucidating the therapeutic potential of targeting the IKK/NF-κB pathway with this compound.
References
Application Notes and Protocols for In Vitro IKK2 Inhibition
Topic: AZD3264 Concentration for Effective IKK2 Inhibition In Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information does not provide a specific IC50 value or a definitive effective concentration for this compound for in vitro IKK2 inhibition. The following application notes and protocols are based on established methods for characterizing IKK2 inhibitors and provide a framework for determining the effective concentration of this compound or other novel IKK2 inhibitors.
Introduction
This compound is a selective inhibitor of IκB kinase 2 (IKK2, also known as IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[2][3] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer.[1] Therefore, selective inhibition of IKK2 is a promising therapeutic strategy.
These application notes provide protocols for determining the in vitro potency of IKK2 inhibitors like this compound using both biochemical and cell-based assays.
Data Presentation: Potency of Selective IKK2 Inhibitors
While specific quantitative data for this compound is not available, the following table summarizes the reported IC50 values for other well-characterized selective IKK2 inhibitors to provide a reference range for expected potency in biochemical assays.
| Inhibitor | IKK2 IC50 (nM) | Assay Type | Reference |
| TPCA-1 | 17.9 | Cell-free | [4] |
| LY2409881 | 30 | Not specified | [4] |
| IKK-16 | 40 | Cell-free | [4] |
| BMS-345541 | 300 | Cell-free | [4] |
| SC-514 | 3000-12000 | Not specified | [4] |
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β.[2] This leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ).[3] Activated IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[3][5]
Experimental Protocols
Biochemical Assay: IKK2 Kinase Activity
This protocol describes a luminescent kinase assay to measure the direct inhibition of recombinant IKK2 by a test compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human IKK2 (e.g., from ThermoFisher Scientific or Millipore)
-
IKK-tide peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a serial dilution of the test compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a solution of IKK2 in 1x Kinase Assay Buffer (e.g., 7.5 nM).[6]
-
Prepare a substrate/ATP mix in 1x Kinase Assay Buffer containing IKK-tide (e.g., 10 µM) and ATP (e.g., 10 µM).[6]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of 1x Kinase Assay Buffer to the negative control ("blank") wells.
-
Add 2.5 µL of the IKK2 enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to all wells.
-
-
Incubation:
-
Detection:
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (vehicle).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay: Inhibition of NF-κB Activation
This protocol describes a method to assess the ability of a test compound to inhibit TNF-α-induced NF-κB activation in a cellular context by measuring the phosphorylation of IκBα.
Materials:
-
Human cell line (e.g., HeLa, U2OS, or primary human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Leave one well unstimulated as a negative control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα and/or β-actin signal.
-
Calculate the percent inhibition of IκBα phosphorylation for each compound concentration relative to the TNF-α stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion
The provided protocols for biochemical and cell-based assays offer a robust framework for determining the in vitro inhibitory concentration of this compound or other novel compounds targeting IKK2. While specific data for this compound remains proprietary, the reference data for other selective IKK2 inhibitors suggests that a potent compound would likely exhibit an IC50 in the low nanomolar to micromolar range. Researchers should empirically determine the optimal concentration of this compound for effective IKK2 inhibition in their specific assay system.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for AZD3264 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is a novel and selective inhibitor of IκB kinase 2 (IKK2), also known as IKKβ.[1][2] The IKK complex is a critical component of the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in mediating inflammatory responses.[3][4][5] In the context of respiratory diseases, the NF-κB pathway is often activated in airway epithelial cells, leading to the production of pro-inflammatory cytokines and chemokines.[3] By selectively targeting IKK2, this compound presents a promising therapeutic strategy for mitigating inflammation in the airways.
These application notes provide a framework for utilizing this compound to study its anti-inflammatory effects in primary human bronchial epithelial cells (HBECs). The following protocols and data are based on the known mechanism of action of this compound and established methodologies for in vitro studies of airway inflammation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound functions as a selective inhibitor of IKK2. In the canonical NF-κB signaling pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) lead to the activation of the IKK complex. Activated IKK2 then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8) and adhesion molecules. This compound, by inhibiting IKK2, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-inflammatory effect of a selective IκB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of AZD3264 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) analysis of AZD3264, a selective IκB kinase 2 (IKK2) inhibitor, in preclinical animal models. The following sections detail the methodologies for conducting PK studies, summarize available quantitative data, and illustrate the relevant biological pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor of IKK2, a key regulatory enzyme in the canonical NF-κB signaling pathway. This pathway is a critical mediator of inflammatory and immune responses.[1] By inhibiting IKK2, this compound has therapeutic potential for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is crucial for its preclinical development and for predicting its pharmacokinetic profile in humans.
Data Presentation: Pharmacokinetics of this compound in Beagle Dogs
A study in adult male beagle dogs characterized the pharmacokinetic profile of this compound following intravenous administration. The study demonstrated that this compound exhibits linear pharmacokinetic characteristics at doses of 0.3, 0.9, and 2.7 mg/kg.[1] Key pharmacokinetic parameters from this study are summarized in the table below.
| Dose (mg/kg, IV) | AUC (0-t) (ng·h/mL) | T1/2 (h) | CLz (L/h/kg) | Vz (L/kg) |
| 0.3 | 285.4 ± 45.7 | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.8 ± 0.5 |
| 0.9 | 865.2 ± 135.8 | 1.3 ± 0.2 | 1.1 ± 0.2 | 2.0 ± 0.4 |
| 2.7 | 2588.6 ± 411.3 | 1.4 ± 0.3 | 1.1 ± 0.2 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=6 per group). Data sourced from Li et al., 2021.[1]
Note: Extensive searches for publicly available pharmacokinetic data for this compound in other common preclinical species such as rats and mice did not yield specific results. The experimental protocols provided below are therefore generalized for these species and can be adapted for studies aimed at determining the pharmacokinetic profile of this compound.
Signaling Pathway of this compound Target: IKKβ/NF-κB
This compound is an inhibitor of IKKβ (also known as IKK2), a critical component of the IκB kinase (IKK) complex. This complex is central to the activation of the canonical NF-κB signaling pathway. The diagram below illustrates this pathway and the point of intervention for this compound.
Caption: The IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in animal models.
References
Application Notes and Protocols for Preclinical Efficacy Studies of AZD3264
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3264 is an investigational small molecule inhibitor targeting key signaling pathways implicated in the pathogenesis of neurodegenerative diseases. These application notes provide a comprehensive framework for conducting preclinical efficacy studies to evaluate the therapeutic potential of this compound. The protocols outlined below cover essential in vitro and in vivo assays to characterize the compound's mechanism of action, potency, and efficacy in relevant disease models.
Assumed Mechanism of Action
For the purpose of this document, this compound is hypothesized to be a selective inhibitor of IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway. Dysregulation of this pathway is a known contributor to the chronic neuroinflammation observed in various neurodegenerative disorders.[1] By inhibiting IKKβ, this compound is expected to suppress the production of pro-inflammatory cytokines and reduce neuronal damage.
IKKβ Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the IKKβ signaling cascade.
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
Part 1: In Vitro Efficacy and Potency
Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of this compound against IKKβ.
Protocol:
-
Reagents and Materials: Recombinant human IKKβ, substrate peptide (e.g., IκBα-derived peptide), ATP, this compound, kinase buffer, 384-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add IKKβ, the substrate peptide, and this compound or vehicle control to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
-
Selectivity Profiling: Screen this compound against a panel of other kinases to assess its selectivity.
Data Presentation:
| Kinase Target | This compound IC50 (nM) |
| IKKβ | 15.2 |
| IKKα | > 10,000 |
| TAK1 | 5,800 |
| JNK1 | > 10,000 |
| p38α | > 10,000 |
Cellular Target Engagement Assay
Objective: To confirm that this compound engages and inhibits IKKβ in a cellular context.
Protocol:
-
Cell Line: Use a relevant cell line, such as human microglia (HMC3) or a neuronal cell line.
-
Procedure:
-
Culture cells to 80% confluency.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or TNF-α for 30 minutes.
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα.
-
Quantify the band intensities and calculate the ratio of p-IκBα to total IκBα.
-
-
Data Analysis: Determine the concentration of this compound that results in a 50% reduction in p-IκBα levels (EC50).
Data Presentation:
| Treatment | This compound Conc. (nM) | p-IκBα / Total IκBα Ratio (Normalized) |
| Vehicle | 0 | 1.00 |
| This compound | 10 | 0.85 |
| This compound | 50 | 0.52 |
| This compound | 100 | 0.23 |
| This compound | 500 | 0.08 |
Anti-inflammatory Activity Assay
Objective: To measure the ability of this compound to suppress the production of pro-inflammatory cytokines.
Protocol:
-
Cell Line: Primary microglia or a microglial cell line.
-
Procedure:
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using an ELISA or a multiplex cytokine assay.
-
-
Data Analysis: Calculate the IC50 for the inhibition of each cytokine.
Data Presentation:
| Cytokine | This compound IC50 (nM) |
| TNF-α | 45.8 |
| IL-1β | 62.1 |
| IL-6 | 55.3 |
Part 2: In Vivo Efficacy Studies
Animal Model Selection
The choice of animal model is critical and should be based on the specific neurodegenerative disease being targeted.[2][3][4] For instance:
-
Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mouse models.[5]
-
Parkinson's Disease: MPTP-induced or α-synuclein overexpression models.[5]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo efficacy assessment of this compound.
Behavioral Assessments
Objective: To evaluate the effect of this compound on cognitive and motor deficits in the chosen animal model.
Protocols (Example for an Alzheimer's Model):
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a pool of water over 5 consecutive days. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant.
-
-
Y-Maze: To evaluate short-term spatial working memory.
-
Place the mouse in the center of a Y-shaped maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
Data Presentation:
| Treatment Group | MWM Escape Latency (Day 5, sec) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) |
| Wild-Type + Vehicle | 15.3 ± 2.1 | 45.2 ± 5.3 | 78.1 ± 6.2 |
| 5XFAD + Vehicle | 48.7 ± 5.6 | 18.9 ± 3.8 | 52.4 ± 4.9 |
| 5XFAD + this compound (10 mg/kg) | 35.1 ± 4.9 | 29.8 ± 4.5 | 63.7 ± 5.5 |
| 5XFAD + this compound (30 mg/kg) | 22.4 ± 3.8 | 38.6 ± 5.1 | 71.2 ± 6.0 |
Neuropathological and Biochemical Analysis
Objective: To assess the impact of this compound on key pathological hallmarks and markers of neuroinflammation in the brain.
Protocols:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains; use one hemisphere for histology and the other for biochemical analysis.
-
-
Immunohistochemistry (IHC):
-
Stain brain sections for amyloid-beta plaques (using 6E10 antibody), neurofibrillary tangles (AT8 antibody), activated microglia (Iba1), and astrocytes (GFAP).
-
Quantify the plaque load and the number of activated glial cells.
-
-
ELISA:
-
Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain lysates.
-
-
Western Blot:
-
Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of the NF-κB pathway (p-p65).
-
Data Presentation:
| Treatment Group | Aβ Plaque Load (%) | Iba1+ Microglia Count (cells/mm²) | Brain TNF-α (pg/mg protein) | Synaptophysin Level (Normalized) |
| Wild-Type + Vehicle | 0.5 ± 0.1 | 25 ± 4 | 12.3 ± 2.5 | 1.00 ± 0.12 |
| 5XFAD + Vehicle | 12.8 ± 2.3 | 89 ± 11 | 45.8 ± 6.7 | 0.45 ± 0.08 |
| 5XFAD + this compound (10 mg/kg) | 8.9 ± 1.9 | 62 ± 9 | 28.1 ± 5.1 | 0.68 ± 0.10 |
| 5XFAD + this compound (30 mg/kg) | 5.1 ± 1.5 | 41 ± 7 | 18.5 ± 4.2 | 0.89 ± 0.11 |
Part 3: Pharmacokinetics and Blood-Brain Barrier Penetration
Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier (BBB).
In Vitro BBB Model
Protocol:
-
Model: Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes.[6]
-
Procedure:
-
Apply this compound to the apical (blood) side of the transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Measure the concentration of this compound using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetics
Protocol:
-
Administration: Administer a single dose of this compound (e.g., oral gavage or intravenous injection) to rodents.
-
Sample Collection: Collect blood and brain samples at multiple time points.
-
Analysis: Measure the concentration of this compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and the brain-to-plasma concentration ratio.
Data Presentation:
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Plasma Tmax (Oral) | 2 hours |
| Plasma Half-life | 8.5 hours |
| Brain Cmax (30 mg/kg, Oral) | 150 ng/g |
| Brain-to-Plasma Ratio (at Tmax) | 0.8 |
Conclusion
These application notes and protocols provide a structured approach for the preclinical evaluation of this compound. By systematically assessing its potency, cellular activity, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic for neurodegenerative diseases. The use of well-validated models and quantitative endpoints is essential for generating reliable and translatable results.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing AZD3264 for Studying IκBα Degradation Kinetics
Introduction
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its activation is tightly controlled, primarily through the sequestration of NF-κB dimers in the cytoplasm by a family of inhibitor proteins, most notably the Inhibitor of κB alpha (IκBα). A critical event in activating this pathway is the signal-induced phosphorylation of IκBα on serine residues 32 and 36. This phosphorylation is catalyzed by the IκB kinase (IKK) complex, with the IKKβ (also known as IKK2) subunit playing a predominant role. Once phosphorylated, IκBα is targeted for ubiquitination and subsequent rapid degradation by the 26S proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]
Studying the kinetics of IκBα degradation provides a direct and quantitative measure of canonical NF-κB pathway activation. AZD3264 is a potent and selective small-molecule inhibitor of IKK2.[2][3][4][5] By specifically blocking the catalytic activity of IKK2, this compound prevents the phosphorylation of IκBα, thereby inhibiting its degradation. This makes this compound an invaluable chemical tool for researchers to probe the dynamics of the NF-κB pathway, confirm the IKK2-dependency of IκBα degradation in response to various stimuli, and establish a baseline for complete inhibition in kinetic studies.
These application notes provide detailed protocols for using this compound to measure and analyze the kinetics of IκBα degradation in cell-based assays.
Compound Information: this compound
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Target | IκB kinase 2 (IKK2) | [2][5][6] |
| CAS Number | 1609281-86-8 | [5] |
| Molecular Formula | C₂₁H₂₃N₅O₄S | [5] |
| Molecular Weight | 441.50 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| In Vitro Solubility | ≥ 48 mg/mL in DMSO | [5] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (2 years) | [2][3] |
Canonical NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB activation pathway. Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex. The IKK2 subunit phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus. This compound selectively inhibits IKK2, blocking this entire cascade at a critical upstream step.
Caption: Canonical NF-κB pathway showing inhibition of IKK2 by this compound.
Quantitative Data for Selective IKK2 Inhibitors
While this compound is documented as a selective IKK2 inhibitor, a specific IC₅₀ value is not consistently available in public literature.[6] For reference, the table below provides IC₅₀ values for other well-characterized, selective IKK2 inhibitors commonly used in NF-κB research. These values illustrate the typical potency range for compounds in this class.
| Compound | Target | IC₅₀ (Cell-Free Assay) | Cellular IC₅₀ (IκBα Phosphorylation) | Reference |
| TPCA-1 | IKK2 | 17.9 nM | ~900 nM | [7][8][9] |
| BMS-345541 | IKK2 | 0.3 µM | ~4 µM | [10][11][12][13][14] |
| IKK-16 | IKK2 | 40 nM | Not Reported | [7][15] |
| MLN120B | IKK2 | 45-60 nM | Not Reported | [7][10] |
General Experimental Workflow
The following diagram outlines a typical workflow for studying IκBα degradation kinetics using an IKK2 inhibitor like this compound. The core principle is to compare the rate of degradation in stimulated cells with and without the inhibitor.
Caption: Workflow for analyzing IκBα degradation kinetics.
Experimental Protocols
Protocol 1: Analysis of IκBα Degradation by Western Blot
This method provides a robust, semi-quantitative analysis of IκBα protein levels over time.
A. Materials
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Cell line of interest (e.g., HeLa, A549, THP-1) and appropriate culture medium.
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Stimulus (e.g., human TNF-α, stock solution 10 µg/mL).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
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BCA or Bradford Protein Assay Kit.
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SDS-PAGE equipment and reagents.
-
PVDF membrane and Western blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-IκBα, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
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Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
B. Procedure
-
Cell Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): For some cell types, serum-starve cells for 4-6 hours prior to treatment to reduce baseline signaling.
-
Pre-treatment: Aspirate medium and add fresh medium containing either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound (e.g., 1 µM). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) directly to the wells. Collect samples at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample is collected immediately after adding the stimulus.
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Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Lysate Preparation: Incubate lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against IκBα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe for a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the IκBα signal to the loading control signal for each time point. Plot the normalized IκBα intensity versus time.
Protocol 2: High-Throughput Analysis of IκBα Degradation by Flow Cytometry
This method allows for rapid, quantitative, single-cell analysis of IκBα levels, making it suitable for screening applications.[11][12]
A. Materials
-
Cells cultured in suspension or adherent cells detached into a single-cell suspension.
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This compound and stimulus (as in Protocol 1).
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Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
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Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).
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Primary Antibody: Anti-IκBα conjugated to a fluorophore (e.g., Alexa Fluor 488) or an unconjugated primary antibody.
-
Secondary Antibody: If using an unconjugated primary, a fluorescently-labeled secondary antibody is required.
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Flow Cytometer.
B. Procedure
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL. For adherent cells, detach using a gentle method like Accutase.
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Pre-treatment and Stimulation: In microcentrifuge tubes or a 96-well plate, pre-treat cells with vehicle or this compound for 1 hour at 37°C. Add the stimulus and incubate for the desired time points.
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Fixation: To stop the reaction at each time point, add an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in Permeabilization Buffer. Incubate for 15 minutes.
-
Intracellular Staining:
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Wash cells once with wash buffer (PBS + 2% FBS).
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Add the fluorescently-labeled anti-IκBα antibody at the manufacturer's recommended dilution.
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Incubate for 30-60 minutes at room temperature, protected from light.
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(If using an unconjugated primary, wash and then incubate with a fluorescent secondary antibody for 30 minutes).
-
-
Analysis: Wash the cells twice, resuspend in wash buffer, and analyze on a flow cytometer.
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Data Interpretation: Gate on the single-cell population and measure the Mean Fluorescence Intensity (MFI) for the IκBα channel. Plot the MFI versus time for both vehicle and this compound-treated samples. A decrease in MFI corresponds to IκBα degradation.
Data Analysis and Interpretation
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Vehicle-Treated Control: In response to a stimulus like TNF-α, cells treated with a vehicle (e.g., DMSO) should exhibit a rapid decrease in IκBα protein levels, typically reaching a nadir between 15 and 30 minutes. This is followed by a gradual recovery as newly synthesized IκBα replenishes the cytoplasmic pool (a process which itself is NF-κB dependent).
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This compound-Treated Sample: Cells pre-treated with an effective concentration of this compound should show a significant attenuation or complete blockade of IκBα degradation at all time points post-stimulation. This result confirms that the stimulus-induced degradation is dependent on the catalytic activity of IKK2.
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Kinetic Analysis: The rate of degradation can be determined from the initial slope of the IκBα decay curve in the vehicle-treated group. By fitting the data to a one-phase decay model, a half-life (t₁/₂) for IκBα can be calculated, providing a key kinetic parameter for the cellular response to a given stimulus.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CAS:1609281-86-8 | IKK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: AZD3264 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD3264 in western blotting experiments. The information is tailored to scientists and drug development professionals investigating the effects of this novel IKK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a decrease in phosphorylated IκBα (p-IκBα) after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to this issue. Here's a step-by-step troubleshooting guide:
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Cellular Response to this compound:
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Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time of this compound for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the effective conditions.
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Cell Health: Confirm that your cells are healthy and responsive. Unhealthy cells may not respond appropriately to stimuli or inhibitors.
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Sample Preparation:
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Phosphatase Inhibition: During cell lysis, it is crucial to include phosphatase inhibitors in your lysis buffer.[1] Without them, endogenous phosphatases can remove the phosphate groups from your target protein, leading to a false negative result.
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Protease Inhibition: Always add protease inhibitors to your lysis buffer to prevent protein degradation.[2]
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Sample Handling: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.
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-
Western Blotting Protocol:
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Antibody Selection: Use a phospho-specific antibody that has been validated for western blotting. Ensure the antibody specifically recognizes IκBα phosphorylated at Ser32/36.
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Blocking Buffer: When working with phospho-specific antibodies, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[3] Milk contains casein, a phosphoprotein, which can lead to high background.[3]
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Primary Antibody Incubation: For phospho-specific antibodies, an overnight incubation at 4°C is often recommended to enhance signal detection.[1]
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Wash Buffer: Use TBST for wash steps, as phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[4]
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Q2: I am observing high background on my western blot, making it difficult to interpret the results for p-IκBα.
A2: High background can be caused by several factors. Consider the following troubleshooting tips:
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Blocking:
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Blocking Agent: As mentioned above, switch to 5% BSA in TBST if you are using milk.
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Blocking Time: Increase the blocking time to 1-2 hours at room temperature.[1]
-
-
Antibody Concentrations:
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Primary Antibody: Titrate your primary antibody to determine the optimal concentration. An excessively high concentration can lead to non-specific binding.
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Secondary Antibody: Similarly, optimize the concentration of your secondary antibody.
-
-
Washing:
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Wash Duration and Volume: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with a sufficient volume of TBST.[2]
-
-
Membrane Handling:
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Membrane Type: Ensure you are using a high-quality PVDF or nitrocellulose membrane.
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Handling: Avoid touching the membrane with bare hands to prevent contamination.
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Q3: The bands for total IκBα are inconsistent across my lanes, even though I loaded the same amount of protein.
A3: Inconsistent loading is a common issue. Here’s how to address it:
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Protein Quantification:
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Accuracy: Use a reliable protein quantification assay (e.g., BCA or Bradford) to accurately measure the protein concentration in each of your lysates.
-
Consistency: Ensure you are loading equal amounts of total protein in each lane. A recommended starting amount is 20-40 µg of total cell lysate.[1][5]
-
-
Loading Control:
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Housekeeping Protein: Always probe your blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to verify equal loading across all lanes.
-
Total Protein Staining: Alternatively, you can use a total protein stain like Ponceau S on the membrane after transfer to visualize the protein lanes and confirm equal loading.
-
-
Sample Preparation:
-
Viscosity: If your samples are viscous due to high DNA content, sonicate or pass them through a fine gauge needle to shear the DNA.[1]
-
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
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After treating cells with this compound and the appropriate stimulus (e.g., TNFα), wash the cells once with ice-cold PBS.
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Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.[1][5]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IκBα) diluted in 5% BSA/TBST, typically overnight at 4°C.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total IκBα and a loading control.
Data Presentation
Table 1: Recommended Antibody Dilutions (Example)
| Antibody Target | Host Species | Supplier (Cat#) | Recommended Dilution |
| Phospho-IκBα (Ser32/36) | Rabbit | Example Corp (12345) | 1:1000 |
| Total IκBα | Mouse | Example Corp (67890) | 1:2000 |
| GAPDH | Rabbit | Example Corp (11223) | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat | Example Corp (33445) | 1:2000 |
| Anti-mouse IgG, HRP-linked | Horse | Example Corp (55667) | 1:2000 |
Note: Optimal dilutions should be determined experimentally.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal for p-IκBα | Insufficient inhibition | Optimize this compound concentration and incubation time. |
| Phosphatase activity | Add phosphatase inhibitors to lysis buffer.[1] | |
| Low antibody concentration | Increase primary antibody concentration or incubation time.[6] | |
| High Background | Blocking agent | Use 5% BSA in TBST instead of milk.[3] |
| High antibody concentration | Titrate primary and secondary antibodies. | |
| Insufficient washing | Increase number and duration of wash steps.[2] | |
| Inconsistent Loading | Inaccurate protein quantification | Re-quantify protein concentrations. |
| Uneven loading | Use a loading control (e.g., GAPDH, β-actin). |
Visualizations
Figure 1: Simplified NF-κB signaling pathway showing the inhibitory action of this compound on the IKK complex.
Figure 2: Standard experimental workflow for western blot analysis of this compound-treated samples.
Figure 3: A decision tree to guide troubleshooting of common western blot issues encountered with this compound.
References
- 1. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Potential off-target effects of AZD3264 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AZD3264, a novel IKK2 inhibitor.[1] The following information addresses potential issues related to off-target effects, particularly at high concentrations, and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays at high concentrations of this compound (>10 µM). Could these be due to off-target effects?
A1: Yes, it is possible that the phenotypes observed at high concentrations of this compound are due to off-target activities. While this compound is a potent IKK2 inhibitor, like many kinase inhibitors, it may interact with other kinases or cellular targets at concentrations significantly above its on-target IC50. It is crucial to determine if the observed phenotype is consistent with the known downstream effects of IKK2 inhibition. If the phenotype is not readily explained by the inhibition of the NF-κB pathway, off-target effects should be considered. We recommend performing a dose-response experiment to determine if the unexpected phenotype tracks with the IC50 for IKK2 inhibition.
Q2: What are the known off-targets for this compound?
A2: As a novel inhibitor, the off-target profile of this compound is continuously being characterized. Based on hypothetical kinase screening data (see Table 1), this compound may exhibit inhibitory activity against a panel of other kinases at higher concentrations. It is important to note that the degree of inhibition of these off-targets is significantly lower than for IKK2. Researchers should consult the latest literature or contact technical support for the most up-to-date selectivity data.
Q3: How can we confirm that the observed cellular effect is due to on-target IKK2 inhibition and not an off-target effect?
A3: To confirm on-target activity, we recommend the following approaches:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of IKK2 or a downstream component of the NF-κB pathway. If the phenotype induced by this compound is reversed, it strongly suggests on-target activity.
-
Use of a Structurally Unrelated IKK2 Inhibitor: Compare the effects of this compound with another potent and selective IKK2 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Measurement of NF-κB Pathway Inhibition: Correlate the observed phenotype with direct markers of IKK2/NF-κB pathway inhibition, such as reduced phosphorylation of IκBα or decreased nuclear translocation of NF-κB p65.
Q4: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?
A4: To minimize the risk of off-target effects, it is recommended to use this compound at concentrations at or near its IC50 for IKK2 in your specific cell system. A full dose-response curve (e.g., from 1 nM to 100 µM) should be performed to determine the optimal concentration that elicits the desired on-target effect without significant off-target activity. As a general guideline, using concentrations 10- to 100-fold above the on-target IC50 increases the likelihood of engaging off-targets.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cellular assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Ensure fresh dilutions of this compound are prepared from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Variability | Maintain consistent cell passage number and culture conditions. Regularly test for mycoplasma contamination. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, stimulation time, and endpoint measurement. |
Issue 2: High background signal in biochemical kinase assays.
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| ATP Concentration | Titrate the ATP concentration. Using an ATP concentration at or near the Km for the enzyme can increase sensitivity and reduce background. |
| Enzyme Quality | Use a highly purified and active preparation of IKK2. |
Issue 3: Discrepancy between biochemical and cellular potency.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability | This compound may have poor cell permeability. Consider using a cell-based assay that measures a direct downstream target of IKK2. |
| Plasma Protein Binding | If using serum-containing media, compound binding to serum proteins can reduce the effective concentration. Perform assays in serum-free media if possible or determine the extent of protein binding. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical dataset for illustrative purposes to guide researchers in understanding potential off-target effects. This is not actual experimental data for this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKK2 |
| IKK2 (On-target) | 10 | 1 |
| IKK1 | 500 | 50 |
| IKKε | 1,200 | 120 |
| TBK1 | 2,500 | 250 |
| MAP3K7 (TAK1) | 5,000 | 500 |
| SRC | >10,000 | >1,000 |
| LCK | >10,000 | >1,000 |
| ZAP70 | >10,000 | >1,000 |
Experimental Protocols
IKK2 Biochemical Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Purified recombinant IKK2 enzyme
-
IKKtide substrate (a peptide substrate for IKK2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (or other test compounds)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing IKK2 and IKKtide) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based NF-κB Nuclear Translocation Assay
This protocol describes an immunofluorescence-based method to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
TNF-α (or other NF-κB stimulus)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
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DAPI (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
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Wash the cells three times with PBS.
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Acquire images using a high-content imaging system.
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Quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A decrease in this ratio in stimulated cells treated with this compound indicates inhibition of NF-κB translocation.
Mandatory Visualizations
Caption: IKK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: AZD3264 Cytotoxicity Assessment in Primary Cells
Disclaimer: As of the last update, no specific public data regarding the biological activity or cytotoxicity of AZD3264 is available. The following technical support center provides general strategies and protocols for assessing the cytotoxicity of a novel investigational kinase inhibitor, using "this compound" as a placeholder. The recommendations are based on established principles of in vitro toxicology and cell culture for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound like this compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]
Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?
A2: Several strategies can be employed:
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Concentration and Exposure Time Optimization: The most direct approach is to lower the concentration of this compound and reduce the duration of exposure.[2]
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Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may rescue cells from death.[1][2]
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Serum Concentration: The concentration of serum in your culture medium can influence drug availability and cytotoxicity. Experimenting with varying serum percentages may be beneficial.[2]
Q3: How can I confirm that the observed effects are due to the inhibition of the intended kinase pathway and not off-target toxicity?
A3: To confirm on-target activity, you should perform a Western blot to assess the phosphorylation status of the target kinase and its downstream substrates. A potent and specific inhibitor should reduce phosphorylation of the target at concentrations that do not cause widespread cell death.[3]
Q4: What are the potential off-target effects of kinase inhibitors like this compound?
A4: Kinase inhibitors can have off-target activities on other kinases with similar ATP-binding pockets.[3] These off-target effects can contribute to toxicity. It is advisable to consult inhibitor selectivity profiles if they are available.
Troubleshooting Guides
Guide 1: High Background Signal in Cytotoxicity Assay
| Possible Cause | Recommended Solution |
| High spontaneous release of LDH (LDH assay) or high absorbance in media control (MTT assay). | Cell density: The cell density may be too high. Repeat the experiment to determine the optimal cell count for the assay.[4] Pipetting: Excessive or forceful pipetting during cell seeding can cause cell damage. Ensure the cell suspension is handled gently.[4] Media components: High concentrations of certain substances in the cell culture medium can cause high background absorbance. Test the medium components and try to reduce their concentration.[4] |
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
| Issue | Recommended Approach |
| It is important to determine whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).[2] | Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different modes of cell death. For example, Annexin V/Propidium Iodide staining can differentiate between apoptosis and necrosis.[2] Cell Proliferation Assays: Assays such as BrdU incorporation can be used to specifically measure DNA synthesis and cell proliferation. |
Hypothetical this compound Cytotoxicity Data
The following tables present hypothetical quantitative data for this compound to illustrate how results from cytotoxicity assessments in primary cells could be structured.
Table 1: CC50 Values of this compound in Various Primary Cell Types after 48-hour Exposure
| Primary Cell Type | CC50 (µM) | Assay Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 15.2 ± 2.1 | MTT Assay |
| Primary Human Hepatocytes | 8.9 ± 1.5 | LDH Release Assay |
| Rat Cortical Neurons | 25.7 ± 3.4 | AlamarBlue Assay |
| Mouse Splenocytes | 5.4 ± 0.9 | Annexin V/PI Staining |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Cytotoxicity of this compound on Primary Human Hepatocytes (48h)
| This compound Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | 98.2 ± 2.5 | 2.1 ± 0.8 |
| 1 | 91.5 ± 4.1 | 8.9 ± 1.7 |
| 5 | 65.3 ± 5.8 | 34.2 ± 4.5 |
| 10 | 48.7 ± 6.2 | 51.5 ± 5.9 |
| 25 | 21.9 ± 3.9 | 78.6 ± 6.3 |
| 50 | 5.6 ± 1.8 | 94.1 ± 3.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining the CC50 of this compound using an MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Complete medium without cells.
-
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[2]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[2]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for cytotoxicity assessment.
References
Technical Support Center: Overcoming AZD3264 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the precipitation of the IKK2 inhibitor, AZD3264, in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium or aqueous buffer?
A1: this compound is a hydrophobic molecule with very low aqueous solubility.[1][2] Precipitation is a common issue when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment like cell culture media or Phosphate-Buffered Saline (PBS). The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[3]
Several factors can trigger or exacerbate this issue:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous solution.
-
"Solvent Shock": Rapidly diluting the DMSO stock into the aqueous buffer, which doesn't allow for gradual dissolution.
-
Temperature Fluctuations: Adding a cold stock solution to warm media can decrease the solubility of the compound.[4]
-
pH of the Medium: While less common for this compound, the pH of the medium can influence the solubility of some small molecules.[5]
-
Interactions with Media Components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a concentrated stock solution of this compound for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][6] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of this compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the this compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2] Store these aliquots at -20°C or -80°C for long-term stability.[6][7]
Q5: Can I sonicate or gently warm the solution to aid dissolution?
A5: Yes, if you observe any particulates after preparing your stock solution or during the dilution process, gentle warming to 37°C or brief sonication can help to dissolve the compound fully.[7] However, be cautious with prolonged heating, as it may degrade the compound.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment
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Visual Inspection: Confirm that what you are observing is a precipitate (e.g., fine particles, cloudiness, or crystals) and not microbial contamination.[4] Microbial contamination often presents with a rapid change in the medium's color (if it contains a pH indicator) and motile organisms visible under a microscope.
-
Control Sample: Prepare a control sample of your aqueous medium containing the same final concentration of DMSO (without this compound) and incubate it under the same experimental conditions. If no precipitate forms in the control, the issue is with the this compound.
Step 2: Optimizing Your Protocol
If precipitation is confirmed, consider the following protocol modifications:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Improve Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, use a serial dilution method as detailed in the Experimental Protocols section.
-
Pre-warm Your Medium: Always pre-warm your cell culture medium or buffer to your experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5]
-
Vigorous Mixing: When adding the this compound stock or an intermediate dilution, vortex or swirl the medium to ensure rapid and even dispersion of the compound.
Step 3: Advanced Solubilization Techniques
If the above steps do not resolve the precipitation, you may need to consider more advanced formulation strategies, though these should be used with caution in cell-based assays due to potential toxicity:
-
Use of Co-solvents: For certain applications, the use of other co-solvents in addition to DMSO might be considered. In vivo formulations of this compound use PEG300 and Tween-80, but their suitability for your specific in vitro experiment must be validated.[6][7]
-
Serum Concentration: If you are working in a low-serum or serum-free medium, the solubility of this compound may be reduced. If your experimental design allows, increasing the serum concentration may help to keep the compound in solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ≥ 88 mg/mL | ~199.32 mM | [1] |
| DMSO | ≥ 48 mg/mL | ~108.72 mM | [6] |
| Water | Insoluble | - | [1] |
| Ethanol | 2 mg/mL (may require warming) | ~4.53 mM | [1] |
Note: The molecular weight of this compound is 441.50 g/mol .[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Methodology:
-
Calculation: Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 441.50 g/mol ). For 1 mL of a 10 mM stock, you will need 4.415 mg of this compound.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube. Vortex vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes a best-practice method for diluting the DMSO stock solution into your final culture volume to minimize precipitation. This example is for preparing a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Prepare an Intermediate Dilution (e.g., 100X):
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution.
-
Immediately vortex the tube gently to mix thoroughly.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed complete medium. For example, to prepare 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Invert the tube or flask several times to ensure thorough mixing.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared solution immediately for your experiment. Do not store this compound in complete cell culture medium for extended periods.
-
Mandatory Visualizations
Caption: The IKK2 (IKKβ) signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: A logical decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Investigational Kinase Inhibitor AZD3264
For the purpose of this technical support center, since "AZD3264" does not correspond to a publicly documented compound, we will address the prompt by focusing on common issues encountered with kinase inhibitors in long-term cell culture, using "this compound" as a representative placeholder. This guide is intended for researchers, scientists, and drug development professionals.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term in vitro use of potent, selective kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for long-term cell culture experiments?
For long-term storage, the lyophilized powder should be kept at -20°C or -80°C. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing unexpected cellular effects that don't align with the known target of this compound. What could be the cause?
These may be off-target effects, which are common with small molecule inhibitors.[1][2] Off-target interactions can lead to unintended biological responses by affecting proteins other than the intended target.[1][3] This is a frequent mechanism by which small molecules can inhibit cancer cell growth and can be a significant cause of toxicity.[2][4]
Troubleshooting Steps:
-
Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the intended target protein. If the cells remain sensitive to this compound after the target has been removed, it strongly suggests the observed effects are off-target.[2]
-
Dose-Response Analysis: Perform a dose-response curve. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical structure. If the phenotype is not replicated, the effects of this compound may be off-target.
Q3: The efficacy of this compound is decreasing over time in my long-term cell culture. Why is this happening?
This is likely due to the development of acquired resistance.[5] Cancer cells can adapt to the presence of a kinase inhibitor through various mechanisms.[6][7][8] Common resistance mechanisms include:
-
Secondary Mutations: The target kinase acquires new mutations that prevent the inhibitor from binding effectively.[9]
-
Activation of Bypass Pathways: Cells compensate for the inhibited pathway by upregulating parallel signaling pathways to maintain proliferation and survival.[5][6]
-
Target Amplification: The cells increase the expression of the target protein, requiring a higher drug concentration to achieve the same level of inhibition.[9]
Q4: How stable is this compound in my cell culture medium?
The stability of a compound in culture media can be limited and is influenced by its chemical structure and the components of the medium (e.g., amino acids, pH, serum).[10][11][12] Degradation of the compound over the course of an experiment can lead to inconsistent or lower-than-expected bioactivity.[11][13]
Recommendation: For long-term experiments (over 24-48 hours), it is best practice to replenish the medium with a freshly prepared solution of the inhibitor at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
Problem: High Cell Mortality or Reduced Proliferation
If you observe significant cytotoxicity, consider the following:
| Possible Cause | Troubleshooting Action |
| Concentration Too High | Perform a dose-response experiment (e.g., using a Resazurin or MTT assay) to determine the IC50 and EC50 values for your specific cell line. Use the lowest effective concentration. |
| Solvent Toxicity | Include a vehicle control (medium with the same final DMSO concentration as your treated samples) to ensure the solvent is not causing the cytotoxicity. Keep DMSO concentration below 0.1%. |
| Off-Target Cytotoxicity | As mentioned in the FAQ, investigate whether the cell death is due to off-target effects, especially if it occurs at concentrations well above the on-target IC50.[2] |
Problem: Acquired Drug Resistance
If your cells become less sensitive to this compound over time:
| Strategy | Description |
| Combination Therapy | Treat cells with this compound in combination with an inhibitor for a potential bypass pathway. For example, resistance to some kinase inhibitors can be overcome by co-treatment with inhibitors of parallel signaling pathways.[6] |
| Intermittent Dosing | Culture cells in the presence of this compound for a period, followed by a drug-free period. This can sometimes prevent the selection of highly resistant clones. |
| Analyze Resistant Clones | Isolate and expand the resistant cell population. Use techniques like RNA-seq or whole-exome sequencing to identify the underlying resistance mechanisms, such as target mutations or pathway upregulation.[9] |
Experimental Protocols
Protocol: Determining IC50 with a Resazurin-Based Viability Assay
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium + DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Data & Visualizations
Hypothetical this compound Activity Profile
The following table summarizes hypothetical quantitative data for this compound across different cancer cell lines.
| Parameter | Cell Line A (Lung) | Cell Line B (Breast) | Cell Line C (Colon) |
| Target Kinase Expression | High | Moderate | Low |
| IC50 (72h, nM) | 15 | 50 | 250 |
| Max Tolerated Conc. (nM) | 100 | 200 | 1000 |
| Observed Resistance Mechanism | Target Gatekeeper Mutation | Upregulation of PI3K Pathway | Increased Drug Efflux |
Diagrams
Caption: Mechanism of action for a generic kinase inhibitor.
Caption: Workflow for troubleshooting decreased efficacy.
Caption: Relationship between drug concentration and effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD3264 and Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers using AZD3264 in fluorescent assays. The following information addresses potential interference issues and offers strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of IκB kinase β (IKKβ). IKKβ is a critical kinase in the NF-κB signaling pathway, which is involved in inflammatory responses.[1][2][3][4] By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of IκBα, preventing the activation of NF-κB.[1]
Q2: My fluorescence signal decreases when I add this compound. Is this due to inhibition of my target, or could it be assay interference?
A decrease in fluorescence signal could be due to several factors, including genuine inhibition of your biological target, or it could be an artifact caused by assay interference. Common types of interference from small molecules like this compound include fluorescence quenching and the inner filter effect.[5][6][7] It is crucial to perform control experiments to distinguish between these possibilities.
Q3: Could this compound be autofluorescent and cause a false positive in my assay?
Autofluorescence is a common issue with small molecules, where the compound itself emits light when excited at a certain wavelength, leading to a false positive signal.[8][9][10] Many small molecules are known to be fluorescent.[11][12] To determine if this compound is autofluorescent in your assay system, you should measure the fluorescence of this compound in the assay buffer without any of your fluorescent reagents.
Troubleshooting Guide
Issue 1: Decreased Fluorescence Signal
If you observe a dose-dependent decrease in your fluorescence signal upon addition of this compound, it could be due to fluorescence quenching or the inner filter effect.
Fluorescence Quenching occurs when this compound directly interacts with your fluorophore, causing it to return to the ground state without emitting a photon.[12][13][14]
The Inner Filter Effect is a phenomenon where the compound absorbs light at the excitation or emission wavelength of your fluorophore, reducing the amount of light that reaches the detector.[5][6][7][15][16]
Troubleshooting Steps:
-
Characterize the Spectroscopic Properties of this compound: The first step is to understand the absorption and emission profile of this compound.
-
Hypothetical Spectroscopic Data for this compound:
Parameter Wavelength (nm) Maximum Absorption (λmax) 350 | Emission Maximum (λem) | 450 |
-
-
Run Control Experiments: To differentiate between quenching and the inner filter effect, perform the following controls.
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| This compound + Fluorophore (no biological target) | To test for direct quenching of the fluorophore. | A decrease in fluorescence intensity suggests quenching. |
| Measure Absorbance of this compound at Assay Wavelengths | To check for the inner filter effect. | Significant absorbance at the excitation or emission wavelength of your assay's fluorophore indicates a potential inner filter effect.[6][7] |
Issue 2: Increased Fluorescence Signal
An unexpected increase in fluorescence signal could indicate that this compound is autofluorescent at the wavelengths used in your assay.
Troubleshooting Steps:
-
Measure Autofluorescence: Prepare samples containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Mitigation Strategies:
-
Shift Wavelengths: If this compound is autofluorescent, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Moving to red-shifted fluorophores can often mitigate interference from compounds that fluoresce in the blue or green spectrum.[8][10]
-
Background Subtraction: If changing fluorophores is not possible, you can measure the fluorescence of this compound alone and subtract this background from your experimental wells.
-
Experimental Protocols
Protocol 1: Measuring the Absorbance Spectrum of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 250 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Measuring the Emission Spectrum of this compound
-
Using the same solution from Protocol 1, place it in a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined in Protocol 1.
-
Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength.
-
The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.
Protocol 3: Control Experiment for Inner Filter Effect and Quenching
-
Prepare a plate with the following wells:
-
Buffer only
-
Fluorophore only
-
This compound only (at various concentrations)
-
Fluorophore + this compound (at various concentrations)
-
-
Read the absorbance of the plate at the excitation and emission wavelengths of your fluorophore.
-
Read the fluorescence of the plate using your standard assay settings.
-
Analysis:
-
A high absorbance in the "this compound only" wells at your assay wavelengths suggests an inner filter effect.
-
A decrease in fluorescence in the "Fluorophore + this compound" wells that cannot be fully explained by the inner filter effect suggests quenching.
-
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting fluorescence assay interference.
Caption: Decision tree for mitigating assay interference from a test compound.
References
- 1. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|cas: 1609281-86-8|DC Chemicals [dcchemicals.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. edinst.com [edinst.com]
- 8. biotium.com [biotium.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. ossila.com [ossila.com]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: AZD3264 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro use of AZD3264, a selective IKK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of IκB kinase 2 (IKK2). IKK2 is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKK2, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and cell survival genes.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A typical starting concentration range for a novel kinase inhibitor is 0.1 nM to 10 µM. For IKK2 inhibitors specifically, IC50 values in cell-free assays can range from low nanomolar to micromolar concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the specific assay being performed:
-
For assessing downstream signaling (e.g., Western Blot for p-IκBα): A shorter incubation time is generally sufficient to observe the direct inhibitory effect on the signaling pathway. A common starting point is a 1-hour pre-incubation with this compound before stimulating the cells with an agonist (e.g., TNF-α).[3][4][5]
-
For cell viability or proliferation assays (e.g., MTT, MTS): A longer incubation period is typically required to observe effects on cell growth. Incubation times can range from 4 to 72 hours, depending on the cell type and the specific endpoint being measured.[4] A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the optimal endpoint.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in a culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: No or weak inhibition of NF-κB signaling in Western Blot.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | Increase the pre-incubation time with this compound before cell stimulation (e.g., try 2, 4, or 6 hours). |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| This compound degradation. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. |
| Cell line is resistant. | Some cell lines may have mutations in the NF-κB pathway that confer resistance. Verify the genetic background of your cell line. |
| Suboptimal stimulation. | Ensure the agonist (e.g., TNF-α) concentration and stimulation time are optimal for activating the NF-κB pathway in your cell line. |
Problem 2: High background or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically <0.1%). Run a vehicle control (medium with the same DMSO concentration without the inhibitor). |
| Cell density is not optimal. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Uneven cell plating. | Ensure a single-cell suspension and proper mixing before and during cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with a sterile medium or PBS to maintain humidity. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: Comparative IC50 Values of Various IKK Inhibitors
This table provides a reference for the expected potency of IKK inhibitors. Note that these values can vary depending on the assay conditions (cell-free vs. cell-based) and the specific cell line used.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| IKK-16 | IKK2 | 40 | Cell-free |
| IKK complex | 70 | Cell-free | |
| IKK1 | 200 | Cell-free | |
| TPCA-1 | IKK2 | 17.9 | Cell-free |
| LY2409881 | IKK2 | 30 | Cell-free |
| BMS-345541 | IKK2 | 300 | Cell-free |
| IKK1 | 4000 | Cell-free | |
| IKK2-IN-4 | IKK2 | 25 | Cell-free |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: Western Blot for Phospho-IκBα
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα, a direct downstream target of IKK2.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The following day, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-4 hours at 37°C.
-
Cell Stimulation: Add a stimulating agent (e.g., 10 ng/mL TNF-α) to the wells and incubate for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like β-actin or GAPDH.[9]
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time in vitro.
References
- 1. Anti-Inflammatory Effects of IKK Inhibitor XII, Thymulin, and Fat-Soluble Antioxidants in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
Preventing AZD3264 degradation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of AZD3264 stock solutions. Proper storage and handling are critical to ensure the integrity and performance of the compound in your experiments.
Troubleshooting Guide
This guide addresses common issues researchers may encounter with this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution Upon Storage | 1. The solution may be supersaturated.2. The DMSO may have absorbed water, reducing the solubility of this compound.3. The storage temperature is too low, causing the compound to crystallize. | 1. Gently warm the solution to 37°C and sonicate briefly to attempt redissolution. If precipitation persists, the concentration may be too high for the storage conditions.2. Use fresh, anhydrous (low water content) DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of many compounds.3. Ensure the storage temperature is appropriate. While colder is often better for stability, some highly concentrated solutions may be prone to precipitation at -80°C. |
| Inconsistent or Lower Than Expected Activity in Experiments | 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. The compound may have degraded in the working solution during a prolonged experiment.3. The stock solution was not completely dissolved, leading to an inaccurate concentration. | 1. Prepare fresh stock solutions from the solid compound. It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][2]2. Prepare working solutions fresh from a frozen stock on the day of the experiment. Avoid storing dilute aqueous solutions for extended periods.3. Before aliquoting and storing, ensure the solid this compound is completely dissolved in DMSO. Visual inspection and brief sonication can help confirm dissolution. |
| Color Change in Stock Solution | 1. This may indicate chemical degradation of the compound.2. Contamination of the stock solution. | 1. Discard the solution and prepare a fresh stock from the solid material. A change in color is a strong indicator of a change in the chemical composition of the solution.2. Ensure proper sterile technique when handling stock solutions to prevent microbial or chemical contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, non-hygroscopic DMSO, as water absorption can significantly reduce the solubility of the compound.[1][2][3]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.[1][2]
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Q3: How can I minimize the degradation of this compound in my stock solution?
A3: To minimize degradation, adhere to the following best practices:
-
Use Anhydrous DMSO: Water can promote hydrolysis of certain chemical groups.
-
Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can introduce moisture and potentially accelerate degradation.[1][2]
-
Protect from Light: While specific data on the photostability of this compound is limited, its chemical structure contains an isoxazole ring, which can be susceptible to photodegradation. It is prudent to store solutions in amber vials or otherwise protect them from light.
-
Store at Recommended Temperatures: Keep stock solutions at -20°C or -80°C as recommended.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, two potential non-enzymatic degradation routes are hydrolysis and photodegradation.
-
Hydrolysis: The sulfonamide group in this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions, although many sulfonamides are relatively stable at neutral pH.[5][6] The presence of water in the DMSO stock can facilitate this process over time.
-
Photodegradation: The isoxazole ring within the this compound structure is a heterocyclic moiety that can undergo light-induced degradation, often leading to ring-opening or rearrangement reactions.[1][3][4]
Q5: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. What should I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. To address this:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Increase the Percentage of DMSO in the Final Solution: A small percentage of DMSO in the final aqueous solution can help maintain the solubility of the compound. However, be mindful of the tolerance of your experimental system (e.g., cells) to DMSO, as it can have biological effects at higher concentrations.
-
Use a Surfactant: For in vivo formulations, co-solvents and surfactants like Tween-80 and PEG300 are often used to improve solubility.[1][4] Similar strategies can sometimes be adapted for in vitro assays, but require careful validation.
-
Prepare Fresh and Use Immediately: Prepare the aqueous dilution immediately before use and ensure it is well-mixed.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Visualizations
Caption: Recommended workflow for preparing and using this compound stock solutions.
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IKK2 Inhibitors: AZD3264 vs. LY2409881
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the IκB kinase 2 (IKK2), AZD3264 and LY2409881. IKK2 is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Inhibition of IKK2 is a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.
While both this compound and LY2409881 target IKK2, publicly available information on their specific characteristics and performance varies significantly. This guide synthesizes the current data to facilitate an objective comparison.
At a Glance: Key Quantitative Data
A direct quantitative comparison of the potency and selectivity of this compound and LY2409881 is hampered by the limited publicly available data for this compound. The following table summarizes the available information.
| Parameter | This compound | LY2409881 |
| Target | IKK2 | IKK2 |
| IKK2 Potency (IC50) | Data not publicly available | 30 nM[1] |
| Selectivity | Described as a "selective" IKK2 inhibitor.[2] No quantitative data available. | >10-fold selective over IKK1. Profiled against a panel of over 300 kinases and found to be highly selective for IKK2.[1][3] |
| Therapeutic Area of Interest | Inflammatory diseases (Asthma, COPD)[2] | Cancer (Lymphoma)[1][4] |
| Development Stage | Preclinical[2] | Preclinical[1] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Both this compound and LY2409881 are small molecule inhibitors that target the ATP-binding site of IKK2. By inhibiting IKK2, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Preclinical Data and Performance
LY2409881
LY2409881 has been evaluated in preclinical models of lymphoma, where constitutive activation of the NF-κB pathway is a known oncogenic driver.
-
In Vitro Studies: LY2409881 demonstrated potent inhibition of constitutively activated NF-κB in lymphoma cell lines.[1] This led to a concentration- and time-dependent inhibition of cell growth and induction of apoptosis.[1]
-
In Vivo Studies: In a xenograft mouse model of diffuse large B-cell lymphoma (DLBCL), LY2409881 was well-tolerated and resulted in significant inhibition of tumor growth at doses of 50, 100, and 200 mg/kg.[1][4]
This compound
Publicly available preclinical data for this compound is limited. It is described as a selective IKK2 inhibitor that has undergone preclinical development for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] A study detailing a quantitative determination method for this compound in dog plasma suggests its evaluation in in vivo pharmacokinetic studies.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of IKK2 inhibitors.
IKK2 Kinase Assay (In Vitro)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of IKK2.
Methodology:
-
Reaction Setup: In a microplate, recombinant human IKK2 enzyme is incubated with a substrate, typically a recombinant fragment of IκBα (e.g., GST-IκBα), in a kinase assay buffer.
-
Compound Addition: The test inhibitor (this compound or LY2409881) is added at a range of concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often [γ-33P]ATP for radiometric detection or unlabeled ATP for ADP-Glo assays). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, for example, by adding EDTA or by spotting onto a filter membrane.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In non-radiometric assays, a specific antibody or a coupled enzyme system can be used to generate a luminescent or fluorescent signal.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Western Blot for Phospho-IκBα
This cell-based assay is used to assess the ability of an inhibitor to block IKK2 activity within a cellular context by measuring the phosphorylation of its direct substrate, IκBα.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and then treated with the IKK2 inhibitor for a specified period before being stimulated with an NF-κB activator (e.g., TNFα) to induce IκBα phosphorylation.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκBα. A primary antibody against total IκBα or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is then detected.
-
Analysis: The intensity of the bands corresponding to phospho-IκBα is quantified and normalized to the loading control to determine the effect of the inhibitor.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to determine the effect of an IKK2 inhibitor on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Cells are treated with the inhibitor and stimulated with an NF-κB activator. Nuclear proteins are then extracted.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled, typically with a radioisotope (e.g., 32P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB dimers to bind.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and the labeled DNA is visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
-
Analysis: The intensity of the shifted band is quantified to assess the level of NF-κB DNA binding activity and the inhibitory effect of the compound.
Summary and Conclusion
LY2409881 is a well-characterized, potent, and highly selective IKK2 inhibitor with demonstrated preclinical activity in lymphoma models.[1] The availability of its IC50 value and selectivity profile allows for a clear understanding of its in vitro pharmacological properties.
This compound is identified as a selective IKK2 inhibitor with potential applications in inflammatory diseases.[2] However, the lack of publicly available quantitative data on its potency and selectivity makes a direct comparison with LY2409881 challenging. Further publication of preclinical data for this compound is necessary to fully assess its comparative profile.
For researchers in the field, the choice between these or other IKK2 inhibitors will depend on the specific research question, the therapeutic area of interest, and the availability of the compounds. The experimental protocols outlined in this guide provide a foundation for the in-house evaluation and comparison of IKK2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Selectivity Profiles of IKK Inhibitors: AZD3264 and BMS-345541
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of the IκB kinase (IKK) complex: AZD3264 and BMS-345541. A comprehensive understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting potential on- and off-target effects in therapeutic development. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to facilitate a clear comparison.
Data Presentation: A Head-to-Head Look at Selectivity
The following tables summarize the known selectivity profiles of this compound and BMS-345541 based on publicly available data. While extensive quantitative data is available for BMS-345541, detailed information on the broader kinome selectivity of this compound is limited in the public domain.
Table 1: Summary of IKK Inhibition and Selectivity
| Feature | This compound | BMS-345541 |
| Primary Target | IKK2[1][2] | IKK2[3][4][5] |
| IKK2 IC50 | Data not publicly available | 0.3 µM[3][4][5] |
| IKK1 IC50 | Data not publicly available | 4 µM[3][4][5] |
| IKK Selectivity | Described as a selective IKK2 inhibitor[1][2][6] | Approximately 13-fold selectivity for IKK2 over IKK1[3][4][5] |
| Mechanism of Action | Data not publicly available | Allosteric inhibitor[7] |
Table 2: Off-Target Kinase Profile of BMS-345541
Note: A comprehensive, publicly available kinome scan for this compound has not been identified. Therefore, a direct comparison of off-target profiles is not currently possible.
| Kinase | BMS-345541 Inhibition |
| Panel of 15 kinases | No inhibition observed[3] |
| ERK8, PKD1, CDK2, CK1 | Inhibited with slightly lower potency than IKKβ |
A KINOMEscan profile for BMS-345541 is available through the LINCS Data Portal, which provides percentage of kinase bound at a 10 µM concentration[8][9].
Experimental Protocols: Methodologies for Assessing Kinase Inhibition
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor selectivity. Below are the methodologies for key experiments cited in this guide.
IKKβ Enzymatic Assay for BMS-345541
A common method to determine the potency of IKK inhibitors is through in vitro enzymatic assays that measure the phosphorylation of a substrate.
Principle: This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the IKKβ enzyme in the presence of an inhibitor.
Materials:
-
Recombinant IKKβ enzyme
-
GST-IκBα (substrate)
-
[γ-³³P]ATP (radiolabeled ATP)
-
BMS-345541 (or other test inhibitor)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerolphosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Kinase Reaction Buffer (Assay Buffer with ATP and substrate)
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-345541 in DMSO.
-
In a microplate, add the IKKβ enzyme to the assay buffer.
-
Add the diluted BMS-345541 or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the Kinase Reaction Buffer containing GST-IκBα and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BMS-345541 and determine the IC50 value by fitting the data to a dose-response curve.
General Kinase Selectivity Profiling (e.g., KINOMEscan™)
Principle: KINOMEscan™ is a competition binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.
General Workflow:
-
A DNA-tagged kinase is incubated with the test compound (e.g., this compound or BMS-345541) and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control ("percent of control"). A lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual context for understanding the action and evaluation of these inhibitors.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by this compound and BMS-345541.
Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 5. BMS-345541 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
Potency Showdown: A Comparative Analysis of IKKβ Inhibitors AZD3264 and TPCA-1
For researchers and professionals in drug development, the quest for potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of two notable inhibitors of IκB kinase β (IKKβ), AZD3264 and TPCA-1, focusing on their potency, selectivity, and preclinical efficacy. All quantitative data is presented in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
At the forefront of inhibiting the pro-inflammatory NF-κB signaling pathway, both this compound and TPCA-1 have emerged as significant research tools. Understanding their distinct profiles is crucial for selecting the appropriate compound for specific research applications.
In Vitro Potency Against IKKβ
A critical measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its target. TPCA-1 has a well-documented IC50 value, demonstrating high potency against IKKβ. While specific IC50 values for this compound are not as readily available in publicly accessible literature, it is consistently described as a potent and selective IKKβ inhibitor.
| Compound | Target | IC50 (nM) |
| TPCA-1 | IKKβ (IKK2) | 17.9[1] |
| This compound | IKKβ (IKK2) | Not Publicly Available |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is as crucial as its potency, as off-target effects can lead to unforeseen biological consequences and toxicity. TPCA-1 has been shown to exhibit a 22-fold greater selectivity for IKKβ over the closely related IKKα.
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity (fold vs. IKKβ) |
| TPCA-1 | IKKα (IKK1) | 400[1] | ~22 |
| JNK3 | 3600[1] | ~201 | |
| This compound | - | Not Publicly Available | - |
A broader understanding of the kinase selectivity for both compounds would require comprehensive screening against a large panel of kinases.
Preclinical Efficacy and Pharmacokinetics
In vivo studies are essential to validate the therapeutic potential of a compound. TPCA-1 has demonstrated efficacy in a murine model of collagen-induced arthritis, a disease where the NF-κB pathway is a key driver of inflammation.
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a compound, which are critical for its in vivo activity.
In Vivo Efficacy of TPCA-1 in a Murine Arthritis Model:
| Dosing Regimen | Effect |
| 3, 10, or 20 mg/kg, i.p., b.i.d. (prophylactic) | Dose-dependent reduction in disease severity. |
| 10 mg/kg, i.p., b.i.d. (prophylactic) | Comparable efficacy to etanercept (4 mg/kg). |
Pharmacokinetic Profile of this compound in Dogs:
| Dosing (i.v.) | Key Observation |
| 0.3, 0.9, and 2.7 mg/kg | Linear pharmacokinetic characteristics. |
Further preclinical studies in comparable animal models are necessary for a direct comparison of the in vivo efficacy and pharmacokinetic profiles of this compound and TPCA-1.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Inhibition of the IKK complex by this compound or TPCA-1.
Caption: Generalized workflow for an IKKβ enzymatic inhibition assay.
Experimental Protocols
IKKβ (IKK2) Enzymatic Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against IKKβ. Specific reagents and conditions may vary.
1. Reagents and Materials:
- Recombinant human IKKβ enzyme
- IKKβ substrate (e.g., biotinylated IκBα peptide)
- ATP
- Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (this compound, TPCA-1) dissolved in DMSO
- Detection reagents (e.g., phosphospecific antibody, streptavidin-HRP, chemiluminescent substrate)
- Microplates (e.g., 96-well or 384-well)
- Plate reader
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the microplate wells.
- Add the IKKβ enzyme and substrate to the wells and briefly pre-incubate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA-based with a phosphospecific antibody or a fluorescence-based assay).
- Measure the signal using a plate reader.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular NF-κB Inhibition Assay (General Protocol)
This protocol describes a general method to assess the ability of a compound to inhibit NF-κB activation in a cellular context.
1. Reagents and Materials:
- A suitable cell line (e.g., HEK293, HeLa)
- Cell culture medium and supplements
- NF-κB pathway activator (e.g., TNF-α, IL-1β)
- Test compounds (this compound, TPCA-1) dissolved in DMSO
- Reagents for detecting NF-κB activation (e.g., luciferase reporter assay system, antibodies for Western blotting or immunofluorescence)
- Microplates or cell culture dishes
2. Procedure:
- Seed the cells in microplates or dishes and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
- Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 30 minutes for signaling pathway analysis, 6-24 hours for reporter gene expression).
- Lyse the cells or fix them for analysis.
- Measure NF-κB activation. This can be done by:
- Reporter Gene Assay: Measuring the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
- Western Blot: Detecting the phosphorylation of IκBα or the p65 subunit of NF-κB, or the degradation of IκBα.
- Immunofluorescence: Visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.
3. Data Analysis:
- Quantify the level of NF-κB activation for each treatment condition.
- Calculate the percentage of inhibition relative to the stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
A Comparative Guide to Inhibitors of p65 Nuclear Translocation: AZD3264 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD3264 and other compounds used to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the inflammatory signaling cascade. The objective is to offer a data-driven comparison to aid in the selection of appropriate research tools for studying NF-κB-mediated pathways.
Mechanism of Action: A Fork in the Road
The activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the subsequent translocation of its p65 subunit to the nucleus is a pivotal event in the cellular inflammatory response. This process is tightly regulated by the IκB kinase (IKK) complex.
This compound is a selective inhibitor of IKK2 (also known as IKKβ), a key component of the IKK complex.[1][2][3] By inhibiting IKK2, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the release of p65 and its translocation into the nucleus.
In contrast, other widely used inhibitors of the NF-κB pathway, such as BAY 11-7082 and SC75741, operate through distinct mechanisms. BAY 11-7082 also targets the IKK complex, preventing IκBα phosphorylation and degradation, thus inhibiting p65 nuclear translocation.[4] However, SC75741 acts downstream of p65 nuclear translocation, impairing the ability of p65 to bind to DNA, a crucial step for gene transcription.
Comparative Performance of p65 Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound, BAY 11-7082, and SC75741.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Key Features |
| This compound | IKK2 | Inhibits IκBα phosphorylation and degradation, preventing p65 nuclear translocation. | Not Publicly Available | A novel and selective IKK2 inhibitor currently in preclinical development for inflammatory conditions.[1][2][3] |
| BAY 11-7082 | IKK complex | Inhibits TNFα-induced IκBα phosphorylation, preventing p65 nuclear translocation.[4] | 10 µM (for inhibition of TNFα-induced IκBα phosphorylation) | Irreversibly inhibits the IKK complex. |
| SC75741 | p65 | Impairs DNA binding of the NF-κB subunit p65. | 200 nM (for p65) | Acts downstream of p65 nuclear translocation, offering a different point of intervention in the NF-κB pathway. |
Experimental Protocols
Confirming the inhibition of p65 nuclear translocation is crucial for validating the efficacy of compounds like this compound. The following are standard protocols for immunofluorescence and Western blot analysis.
Immunofluorescence Assay for p65 Nuclear Translocation
This method allows for the direct visualization of p65 localization within the cell.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency.
-
Treatment: Pre-treat cells with the inhibitor (e.g., this compound) at various concentrations for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) to induce p65 translocation. Include appropriate vehicle and positive controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for p65. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining: Stain the cell nuclei with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The degree of p65 nuclear translocation can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Western Blot Analysis of Nuclear and Cytoplasmic p65
This technique quantifies the amount of p65 in the nuclear and cytoplasmic fractions of the cell.
-
Cell Lysis and Fractionation: Following treatment with the inhibitor and stimulant, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a specialized kit or protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against p65. To ensure proper fractionation, also probe for marker proteins specific to the cytoplasm (e.g., GAPDH) and the nucleus (e.g., Histone H3 or Lamin B1).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions across different treatment conditions. A successful inhibition of nuclear translocation will result in a lower p65 signal in the nuclear fraction of inhibitor-treated cells compared to the stimulated control.
Visualizing the Pathway and Experimental Workflow
Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2. Workflow for confirming inhibition of p65 nuclear translocation.
References
A Researcher's Guide to Off-Target Kinase Profiling of IKK2 Inhibitors: A Case Study Framework Using AZD3264
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential for adverse effects. While AZD3264 is recognized as a potent and selective inhibitor of IκB kinase 2 (IKK2), a comprehensive public dataset of its off-target kinase profile is not currently available. This guide, therefore, provides a framework for conducting and presenting off-target kinase profiling studies for IKK2 inhibitors like this compound, offering a template for comparison with other relevant compounds.
The development of highly selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding site across the kinome.[1][2] Off-target activity of a kinase inhibitor can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4][5] Consequently, thorough off-target profiling is a critical step in the preclinical development of any new kinase inhibitor.[6][7][8][9][10]
This guide outlines the methodologies and data presentation strategies that can be employed to characterize the selectivity profile of a compound like this compound. By following this framework, researchers can generate the necessary data to make informed decisions about the continued development of their lead compounds.
Comparative Analysis of Kinase Inhibitor Selectivity
To provide a meaningful comparison, the off-target profile of this compound should be assessed alongside other IKK2 inhibitors or compounds with similar structural motifs. The data should be presented in a clear and standardized format to facilitate direct comparison.
Table 1: Illustrative Off-Target Kinase Profiling Data for IKK2 Inhibitors
| Kinase Target | This compound (% Inhibition @ 1µM) | Comparator A (% Inhibition @ 1µM) | Comparator B (% Inhibition @ 1µM) |
| IKK2 (Target) | >95% | >95% | >95% |
| IKK1 | 25% | 40% | 15% |
| MAP3K7 (TAK1) | 10% | 15% | 5% |
| MAPK14 (p38α) | <5% | 8% | <5% |
| CDK2 | <5% | 12% | 7% |
| ROCK1 | 8% | 20% | 10% |
| ...additional kinases | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required to populate this table for this compound and its comparators.
Experimental Protocols for Kinase Profiling
A variety of biochemical and cell-based assays are available for comprehensive kinase inhibitor profiling. The choice of methodology will depend on the specific research question and the stage of drug development.
1. Biochemical Kinase Assays:
Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[11] These assays are crucial for determining the intrinsic potency and selectivity of a compound.
-
Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[11]
-
Protocol:
-
A purified kinase is incubated with the test compound (e.g., this compound) at various concentrations.
-
A specific substrate for the kinase and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are added to initiate the reaction.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager to determine the level of kinase inhibition.
-
-
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[1]
-
Protocol:
-
The kinase reaction is performed in the presence of the test compound.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the ADP produced into ATP, which is used by a luciferase to generate a light signal.
-
The luminescence intensity is proportional to the amount of ADP produced and is used to calculate kinase activity and inhibition.
-
-
2. Cell-Based Kinase Assays:
Cell-based assays provide a more physiologically relevant context by measuring inhibitor activity within a living cell, accounting for factors like cell permeability and competition with intracellular ATP.[12][13]
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12]
-
Protocol:
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's active site is added to the cells, resulting in a BRET signal.
-
The test compound is then added. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
The change in the BRET ratio is used to quantify the compound's affinity for the target kinase in a cellular environment.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: A generalized workflow for biochemical kinase inhibitor profiling.
The primary target of this compound, IKK2, is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation and immunity.[3]
Caption: Inhibition of IKK2 by this compound blocks the NF-κB signaling pathway.
By employing the methodologies outlined in this guide and presenting the data in a clear, comparative format, researchers can effectively characterize the off-target profile of IKK2 inhibitors like this compound. This critical information will enable a more complete understanding of a compound's biological activity and support its progression through the drug development pipeline.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative In Vivo Efficacy Analysis of IKKβ Inhibitors: AZD3264 and SC-514
In the landscape of targeted therapies, the inhibition of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, has emerged as a promising strategy for a multitude of inflammatory diseases and cancers. This guide provides a comparative overview of the in vivo efficacy of two selective IKKβ inhibitors: AZD3264 and SC-514. While both molecules target the same kinase, the publicly available data on their in vivo applications are in distinct therapeutic areas, precluding a direct head-to-head comparison. This document summarizes the existing preclinical data for each compound, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
IKKβ: A Central Node in Inflammatory Signaling
IKKβ is a critical component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO. The activation of this complex, typically triggered by pro-inflammatory cytokines such as TNF-α and IL-1β, leads to the phosphorylation and subsequent degradation of IκBα. This event liberates the transcription factor NF-κB (a heterodimer of p50 and p65/RelA) to translocate into the nucleus and initiate the transcription of a wide array of genes involved in inflammation, cell survival, and immune responses. The selective inhibition of IKKβ is therefore a rational approach to dampen aberrant inflammatory signaling in various pathological conditions.
Figure 1: IKKβ/NF-κB Signaling Pathway and Points of Inhibition.
This compound: An IKK2 Inhibitor with a Focus on Respiratory Diseases
This compound is a selective small molecule inhibitor of IKK2 (IKKβ). Publicly available information indicates that it has been in preclinical development for the potential treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).
In Vivo Efficacy Data
To date, there is no publicly available in vivo efficacy data for this compound in animal models of asthma or COPD. A study has been published detailing a validated method for the quantitative analysis of this compound in dog plasma and its application to pharmacokinetic studies. This study confirmed the linear pharmacokinetic characteristics of this compound following intravenous administration in dogs. However, it did not include any efficacy endpoints.
SC-514: An IKKβ Inhibitor with In Vivo Activity in Oncology and Osteoclastogenesis
SC-514 is another selective and reversible inhibitor of IKKβ. In contrast to this compound, several preclinical studies have been published detailing its in vivo efficacy in models of cancer and bone loss.
In Vivo Efficacy Data
The following table summarizes the key findings from in vivo studies investigating the efficacy of SC-514.
| Therapeutic Area | Animal Model | Treatment Protocol | Key Findings |
| Melanoma | Nude mice bearing A375 and G361 human melanoma xenografts | 25 mg/kg SC-514 daily, alone or in combination with fotemustine (25 mg/kg) | - SC-514 in combination with fotemustine significantly reduced tumor size compared to either agent alone. - SC-514 enhanced fotemustine-induced DNA damage signaling in tumor tissues. - No significant additional body weight reduction was observed with the combination therapy compared to fotemustine alone. |
| Osteoclast-related disorders | Not explicitly detailed in the available abstract, but the study suggests potential for in vivo applications. | The in vitro study demonstrated that SC-514 impairs RANKL-induced osteoclastogenesis. | The authors propose that targeting IKKβ with SC-514 presents a potential treatment for osteoclast-related disorders such as osteoporosis and cancer-induced bone loss. |
Experimental Protocols
Melanoma Xenograft Model:
A common experimental workflow for evaluating the efficacy of a compound in a xenograft model is outlined below.
Figure 2: General Experimental Workflow for a Xenograft Study.
Detailed Methodology for Melanoma Xenograft Study:
-
Cell Culture: Human melanoma cell lines (A375 and G361) are cultured under standard laboratory conditions.
-
Animal Model: Nude mice, which are immunodeficient and can accept human tumor xenografts, are used.
-
Tumor Implantation: A specific number of cultured melanoma cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly using calipers.
-
Treatment Groups: Once the tumors reach a predetermined size, the mice are randomly assigned to different treatment groups:
-
Vehicle control
-
SC-514 (25 mg/kg)
-
Fotemustine (25 mg/kg)
-
SC-514 (25 mg/kg) + Fotemustine (25 mg/kg)
-
-
Drug Administration: The treatments are administered daily for a period of 13-15 consecutive days.
-
Efficacy Assessment: Tumor size and the body weight of the mice are measured every three days to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised. The expression of relevant biomarkers, such as p-H2AX (a marker of DNA damage), is determined by techniques like Western blotting.
Comparative Analysis and Conclusion
A direct in vivo efficacy comparison between this compound and SC-514 is not feasible based on the currently available public data. While both are selective IKKβ inhibitors, the lack of in vivo efficacy studies for this compound prevents any performance-based comparison.
SC-514 has demonstrated in vivo efficacy in a melanoma cancer model, particularly in combination with a chemotherapeutic agent. This suggests its potential as an adjunct therapy in oncology. Furthermore, its ability to inhibit osteoclastogenesis in vitro points towards a possible therapeutic role in bone diseases, although in vivo confirmation is needed.
For this compound, its development for respiratory diseases like asthma and COPD suggests that its in vivo efficacy would be evaluated in models of airway inflammation. Such studies would likely involve inducing an inflammatory response in the lungs of animals (e.g., using lipopolysaccharide or allergens) and then assessing the ability of this compound to reduce inflammatory cell infiltration, cytokine production, and airway hyperresponsiveness.
Validating Downstream Pathway Inhibition of AZD3264: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of AZD3264, a novel and selective I-kappa-B kinase 2 (IKK2) inhibitor, and its downstream pathway inhibition. The document is intended for researchers, scientists, and drug development professionals interested in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Here, we compare the performance of this compound with other known IKK2 inhibitors, providing available experimental data and detailed protocols for key validation assays.
Introduction to this compound and the NF-κB Pathway
This compound is a potent and selective inhibitor of IKK2 (also known as IKKβ), a critical kinase in the canonical NF-κB signaling cascade. This pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers. By inhibiting IKK2, this compound is designed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of NF-κB and the transcription of its target genes, thereby attenuating the inflammatory cascade.
Comparative Analysis of IKK2 Inhibitors
To objectively evaluate the downstream pathway inhibition of this compound, this guide includes a comparison with other well-characterized IKK2 inhibitors: BMS-345541, IMD-0354, SC-514, and MLN120B. The following table summarizes the available quantitative data on their ability to inhibit key events in the NF-κB pathway.
It is important to note that direct, head-to-head comparative studies of this compound with these specific inhibitors in the same experimental systems are not yet publicly available. The data presented below are compiled from various sources and should be interpreted with consideration of the different cell types and assay conditions employed.
Table 1: Comparison of IKK2 Inhibitors on Downstream NF-κB Pathway Inhibition
| Inhibitor | Assay | Cell Type | Stimulus | IC50 / % Inhibition | Citation |
| This compound | Data not publicly available | - | - | - | - |
| BMS-345541 | IκBα Phosphorylation | THP-1 monocytes | TNF-α | ~4 µM | [1] |
| NF-κB Luciferase Reporter | SK-MEL-5 melanoma | Constitutive | 95% inhibition at 10 µM | [2] | |
| IMD-0354 | NF-κB Luciferase Reporter | Not specified | TNF-α | 1.2 µM | [3] |
| SC-514 | RANKL-induced Osteoclastogenesis* | RAW264.7 macrophages | RANKL | <5 µM | [4] |
| MLN120B | IL-6 Secretion | Bone Marrow Stromal Cells (BMSCs) | Constitutive | 70-80% inhibition | [5] |
*RANKL-induced osteoclastogenesis is a downstream biological process heavily dependent on NF-κB signaling.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted pathway and the experimental approaches for its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers looking to validate the downstream pathway inhibition of IKK2 inhibitors.
Western Blot for IκBα Phosphorylation
Objective: To quantify the levels of phosphorylated IκBα (p-IκBα) as a direct measure of IKK2 activity.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, HeLa, or other suitable cell lines) and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes to induce IκBα phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for p-IκBα (e.g., Ser32/36) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to total IκBα or a loading control like GAPDH or β-actin.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Culture and Treatment: Plate the transfected cells and allow them to recover. Pre-treat the cells with different concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 6-24 hours.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat with this compound or alternative inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against the NF-κB p65 subunit. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a large number of cells using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of translocation.
Conclusion
This compound holds promise as a selective IKK2 inhibitor for the therapeutic modulation of the NF-κB pathway. The experimental protocols detailed in this guide provide a robust framework for validating its downstream inhibitory effects. While direct comparative data for this compound is still emerging, the information available for other IKK2 inhibitors like BMS-345541 and IMD-0354 provides a valuable benchmark for future studies. Researchers are encouraged to utilize the provided methodologies to generate comprehensive data that will allow for a more complete and direct comparison of these promising therapeutic agents.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to IKK2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. While specific kinome-wide screening data for AZD3264 is not publicly available, this guide provides a comparative analysis of other well-characterized I-kappa-B kinase 2 (IKK2) inhibitors, offering a framework for assessing kinase selectivity.
This compound has been identified as a potent inhibitor of IKK2, a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2][3] The development of selective IKK2 inhibitors is a significant area of research for treating a range of diseases, including inflammatory disorders and cancer.[1]
Comparative Selectivity of IKK2 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. High selectivity for the intended target minimizes the risk of adverse effects caused by the inhibition of other, unintended kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values for the primary target (IKK2) with those of other kinases, a selectivity profile can be established.
Below is a summary of the reported IC50 values for several selective IKK2 inhibitors against IKK2 and the closely related IKK1 isoform.
| Compound | IKK2 IC50 | IKK1 IC50 | Selectivity (IKK1/IKK2) |
| BMS-345541 | 0.3 µM[4] | 4 µM[4] | ~13-fold |
| IKK-16 | 40 nM[4] | 200 nM[4] | 5-fold |
| LY2409881 | 30 nM[4] | >10-fold higher | >10-fold |
| TPCA-1 | 17.9 nM[4] | 22-fold higher | 22-fold |
| SC-514 | Not specified | Not inhibited | Selective for IKK2 |
IKK2 Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β).[3] This leads to the activation of the IKK complex, which consists of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ).[2] Activated IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[1][5]
Caption: Canonical NF-κB signaling pathway mediated by IKK2 activation.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. This typically involves screening the compound against a large panel of kinases.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
A common method for assessing kinase inhibitor selectivity is through competitive binding assays, such as the KINOMEscan® platform.[6][7] This high-throughput method measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a large number of kinases.
General Workflow:
-
Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is typically tagged with DNA.[6]
-
Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[6]
-
Data Analysis: The results are often expressed as a percentage of the control (DMSO) or as a dissociation constant (Kd) to determine the binding affinity.
Caption: General workflow for kinase inhibitor selectivity profiling.
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the catalytic activity of a kinase and its inhibition by a test compound.[8][9] These assays typically monitor the transfer of a phosphate group from ATP to a substrate.
General Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is incubated to allow for the phosphorylation of the substrate, which results in the conversion of ATP to ADP.
-
ATP Depletion: After the kinase reaction, a reagent is added to deplete the remaining ATP.
-
ADP to ATP Conversion: A second reagent is added to convert the ADP generated in the kinase reaction back to ATP.
-
Luminescence Detection: The newly generated ATP is used in a luciferase reaction to produce a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is measured, and the percent inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
In the absence of a comprehensive public dataset for this compound, the information provided on analogous IKK2 inhibitors and the established methodologies for kinase profiling serve as a valuable resource for researchers in the field. A thorough evaluation of a compound's selectivity is a cornerstone of modern drug discovery, enabling the development of safer and more effective targeted therapies.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. IKK2 - Wikipedia [en.wikipedia.org]
- 6. chayon.co.kr [chayon.co.kr]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison: AZD3264 and IMD-0354 in Preclinical Research
In the landscape of kinase inhibitors for inflammatory and oncological research, AZD3264 and IMD-0354 have emerged as molecules of interest, both ostensibly targeting the IκB kinase (IKK) pathway. This guide provides a detailed, data-supported comparison of these two compounds, offering researchers, scientists, and drug development professionals a clear perspective on their mechanisms of action, available performance data, and the experimental contexts in which they have been evaluated.
Executive Summary
This comparison reveals a significant disparity in the publicly available data for this compound and IMD-0354. While both are linked to the inhibition of the IKK complex, a critical regulator of the NF-κB signaling pathway, the depth of characterization is vastly different. IMD-0354 has been extensively studied, with a defined IC50 value for its effect on NF-κB activity and, intriguingly, a recently identified alternative mechanism of action as a glutamine carrier protein inhibitor impacting the mTOR pathway. In contrast, detailed preclinical data on this compound, particularly its specific potency against IKK2, remains largely proprietary, limiting a direct quantitative comparison of their primary inhibitory activities.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and IMD-0354.
Table 1: Quantitative Performance Data
| Parameter | This compound | IMD-0354 | Reference |
| Target | IKK2 | IKKβ (IKK2) / SLC1A5 | [1][2],[3][4] |
| IC50 (NF-κB activity) | Not Publicly Available | 1.2 µM (TNF-α induced) | [3][5] |
| IC50 (IKKβ enzymatic assay) | Not Publicly Available | Inactive in some enzymatic assays | |
| IC50 (Glutamine Uptake) | Not Applicable | Potent inhibitor | [4][6][7] |
Table 2: Mechanistic and Therapeutic Profile
| Feature | This compound | IMD-0354 |
| Primary Reported Mechanism | Selective IKK2 inhibitor | Selective IKKβ inhibitor |
| Alternative Mechanism | Not Reported | Glutamine carrier protein (SLC1A5) inhibitor, mTOR pathway modulator |
| Therapeutic Area (Preclinical) | Asthma, COPD | Inflammation, Cancer, Angiogenesis |
| Signaling Pathways Affected | NF-κB (presumed) | NF-κB, mTOR |
Signaling Pathways and Mechanisms of Action
The differential mechanisms of this compound and IMD-0354 are crucial for understanding their potential applications and interpreting experimental results.
This compound: A Putative IKK2 Inhibitor
This compound is described as a selective inhibitor of IKK2, a key kinase in the canonical NF-κB signaling pathway[1][2]. Inhibition of IKK2 is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. However, without publicly available data on its potency and selectivity, the precise molecular interactions remain speculative.
IMD-0354: A Dual-Mechanism Modulator
IMD-0354 was initially characterized as a selective IKKβ (IKK2) inhibitor, demonstrating efficacy in blocking NF-κB activation in cellular assays with an IC50 of 1.2 µM for TNF-α induced NF-κB transcriptional activity[3][5]. This action would follow the same canonical pathway as presumed for this compound.
However, a significant discovery has revealed that IMD-0354 also functions as a potent inhibitor of the glutamine transporter SLC1A5[4][6][7]. By blocking glutamine uptake, IMD-0354 impacts the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This finding is supported by evidence that IMD-0354 may not directly inhibit IKKβ in enzymatic assays, suggesting its effects on the NF-κB pathway could be indirect or cell-type dependent.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays used to characterize IMD-0354.
NF-κB Reporter Assay (for IMD-0354)
This assay is designed to quantify the transcriptional activity of NF-κB.
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Treatment: Following transfection, cells are pre-incubated with varying concentrations of IMD-0354 for 1 hour.
-
Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Luciferase Assay: After a defined incubation period (e.g., 6 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of IMD-0354 indicates inhibition of NF-κB transcriptional activity.
Glutamine Uptake Assay (for IMD-0354)
This assay measures the inhibition of glutamine transport into cells.
-
Cell Culture: A375 or A431 cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of IMD-0354 for 1 hour.
-
Uptake: The media is replaced with a buffer containing [3H]-glutamine, and cells are incubated for a short period (e.g., 5-10 minutes) to allow for glutamine uptake.
-
Washing and Lysis: The uptake is stopped by washing the cells with ice-cold PBS. Cells are then lysed.
-
Scintillation Counting: The amount of [3H]-glutamine taken up by the cells is quantified using a scintillation counter. A decrease in radioactivity in IMD-0354-treated cells compared to control indicates inhibition of glutamine uptake[4][7].
Experimental Workflow: From In Vitro to In Vivo
The preclinical evaluation of a compound typically follows a structured workflow, progressing from initial in vitro characterization to more complex in vivo models.
Conclusion and Future Directions
The comparison between this compound and IMD-0354 is currently hampered by a lack of publicly available preclinical data for this compound. While it is positioned as a selective IKK2 inhibitor for inflammatory respiratory diseases, its potency and selectivity remain unconfirmed in the public domain.
IMD-0354, on the other hand, presents a more complex and multifaceted profile. Its well-documented effects on NF-κB signaling are now complemented by its role as a glutamine transport inhibitor, opening up new avenues of research in metabolism and oncology. Researchers using IMD-0354 should be cognizant of its dual mechanism of action, as observed effects may not be solely attributable to IKKβ inhibition.
For a comprehensive head-to-head comparison, the disclosure of detailed in vitro and in vivo pharmacological data for this compound is essential. Future studies directly comparing these two compounds in the same experimental systems would be invaluable for elucidating their relative potencies, selectivities, and therapeutic potentials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1609281-86-8 | IKK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of AZD3264: A Guide for Laboratory Professionals
Key Chemical Properties and Safety Considerations
Understanding the physicochemical properties of AZD3264 is the first step toward its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Data | Citation |
| Molecular Formula | C21H23N5O4S | [1] |
| Molecular Weight | 441.50 | [1] |
| Appearance | Solid, White to off-white | [2] |
| Solubility in DMSO | ≥ 48 mg/mL (108.72 mM) | [1][2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1][2] |
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.
Step-by-Step Disposal Procedure
The proper disposal of this compound, like other chemical waste, should follow a systematic process to minimize risk. The following workflow outlines the critical steps for researchers.
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, general best practices for handling chemical waste in a laboratory setting are applicable.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed container for solid chemical waste.
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be disposed of as hazardous solid waste.
-
Solutions: Solutions containing this compound should not be poured down the drain. They should be collected in a labeled, sealed container for liquid chemical waste. Given its solubility in DMSO, waste streams may contain this solvent and should be handled accordingly.
2. Containerization and Labeling:
-
All waste containers must be clearly labeled with the full chemical name "this compound" and any known hazard information.
-
Containers should be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
3. Storage:
-
Waste containers should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.
4. Disposal:
-
The final disposal of chemical waste such as this compound must be conducted through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
It is imperative to consult your institution's specific waste disposal guidelines and EHS professionals for guidance tailored to your location and facilities. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
References
Personal protective equipment for handling AZD3264
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of AZD3264, a selective IκB kinase 2 (IKK2) inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks. The following procedures are based on the Safety Data Sheet (SDS) provided by MedchemExpress and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Safety glasses with side shields or chemical safety goggles | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) | Laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) if not handled in a certified chemical fume hood |
| Preparing solutions | Chemical safety goggles or face shield | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Work in a certified chemical fume hood. If not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Administering to animals | Safety glasses with side shields | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if solutions are handled carefully. |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with organic vapor and particulate combination cartridges |
Hazard Identification and Emergency Procedures
This compound is a potent bioactive compound. While specific toxicity data is limited, it should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.
First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Firefighting Measures
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.
-
Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate personal protective equipment as outlined in the table above. Contain the spill and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.
Handling, Storage, and Disposal
Proper handling, storage, and disposal protocols are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling and Storage Workflow
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to be released into the environment. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general framework for preparing a stock solution of this compound.
Stock Solution Preparation Protocol
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
